molecular formula C48H76N7O18P3S B15545577 Delta(4)-dafachronoyl-CoA

Delta(4)-dafachronoyl-CoA

Cat. No.: B15545577
M. Wt: 1164.1 g/mol
InChI Key: QHTNQHCVKNUPEI-OTVFJGRSSA-N
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Description

Delta(4)-dafachronoyl-CoA is a cholestenoyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of Delta(4)-dafachronic acid. It is functionally related to a Delta(4)-dafachronic acid. It is a conjugate acid of a this compound(4-).

Properties

Molecular Formula

C48H76N7O18P3S

Molecular Weight

1164.1 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (6R)-6-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptanethioate

InChI

InChI=1S/C48H76N7O18P3S/c1-27(32-12-13-33-31-11-10-29-22-30(56)14-17-47(29,5)34(31)15-18-48(32,33)6)8-7-9-28(2)45(61)77-21-20-50-36(57)16-19-51-43(60)40(59)46(3,4)24-70-76(67,68)73-75(65,66)69-23-35-39(72-74(62,63)64)38(58)44(71-35)55-26-54-37-41(49)52-25-53-42(37)55/h22,25-28,31-35,38-40,44,58-59H,7-21,23-24H2,1-6H3,(H,50,57)(H,51,60)(H,65,66)(H,67,68)(H2,49,52,53)(H2,62,63,64)/t27-,28?,31+,32-,33+,34+,35-,38-,39-,40+,44-,47+,48-/m1/s1

InChI Key

QHTNQHCVKNUPEI-OTVFJGRSSA-N

Origin of Product

United States

Foundational & Exploratory

The Role of Δ4-Dafachronoyl-CoA in C. elegans Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nematode Caenorhabditis elegans has emerged as a powerful model organism for dissecting the intricate signaling pathways that govern animal development, lifespan, and metabolism. Central to these regulatory networks is the dafachronic acid (DA) signaling pathway, which orchestrates the critical decision between reproductive development and entry into the stress-resistant dauer diapause. This technical guide provides an in-depth examination of the role of a key, albeit putative, intermediate in this pathway: Δ4-dafachronoyl-CoA. While not yet directly isolated and characterized, its existence is strongly inferred from the known enzymatic activities within the Δ4-dafachronic acid biosynthetic cascade. This document synthesizes current knowledge, presents quantitative data, details relevant experimental protocols, and provides visual representations of the pertinent signaling and experimental frameworks to facilitate further research and therapeutic exploration in this field.

Introduction: The Dafachronic Acid Signaling Axis

The developmental trajectory of C. elegans is profoundly influenced by environmental cues such as food availability, population density, and temperature. These signals are integrated by conserved signaling pathways, including the insulin/IGF-1 and TGF-β pathways, which in turn regulate the biosynthesis of dafachronic acids.[1][2][3] DAs are a class of steroid hormones that act as ligands for the nuclear hormone receptor DAF-12.[1][4][5] The two major bioactive DAs are Δ7-dafachronic acid and Δ4-dafachronic acid.[2][3]

When DA levels are high, DAF-12 is activated and promotes reproductive development, leading to adulthood.[3] Conversely, under conditions of low DA synthesis, an unliganded DAF-12 complexed with the co-repressor DIN-1 promotes entry into the dauer larval stage, a non-aging, stress-resistant alternative third larval stage.[3] The biosynthesis of DAs from dietary cholesterol is a multi-step enzymatic process, and understanding the intermediates and regulatory points within this pathway is crucial for a comprehensive picture of C. elegans development and longevity.

The Hypothesized Role of Δ4-Dafachronoyl-CoA in Δ4-Dafachronic Acid Biosynthesis

While the complete biochemical pathway for Δ4-dafachronic acid synthesis is still under investigation, a plausible route involves the conversion of cholesterol derivatives through a series of enzymatic reactions. Based on the known functions of key enzymes in this pathway, it is hypothesized that Δ4-dafachronoyl-CoA serves as a transient intermediate.

The biosynthesis of Δ4-dafachronic acid is thought to proceed from a cholesterol-derived precursor. A key enzyme in this pathway is HSD-1, which is homologous to mammalian 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerases (3β-HSD).[6][7] These enzymes are known to catalyze the conversion of Δ5-3β-hydroxysteroids to Δ4-3-ketosteroids. In steroid metabolism, the subsequent side-chain cleavage often involves the activation of the carboxylic acid group via the formation of a Coenzyme A (CoA) thioester. This activation facilitates the enzymatic reactions leading to the final steroid hormone.

Therefore, it is proposed that a precursor is converted to a Δ4-3-keto-steroid, which is then activated to Δ4-dafachronoyl-CoA. This activated intermediate is then a substrate for the cytochrome P450 enzyme DAF-9, which catalyzes the final oxidation steps to produce Δ4-dafachronic acid.[2][4][5]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the dafachronic acid signaling pathway in C. elegans.

Table 1: In Vitro Activity of Dafachronic Acid Isomers on DAF-12

Compound EC50 (nM)
(25S)-Δ7-Dafachronic Acid 23[1][4]
(25R)-Δ7-Dafachronic Acid 33[1][4]
(25S)-Δ4-Dafachronic Acid 23[1][4]
(25R)-Δ4-Dafachronic Acid 66[1][4]
(25S)-Δ5-Dafachronic Acid ~1000[1][4]
(25R)-Δ5-Dafachronic Acid ~1000[1][4]

Data from a Gal4-transactivation assay using HEK-293 cells.

Table 2: Relative Dafachronic Acid Concentrations in C. elegans Mutants

Mutant Strain Relative DA Concentration (% of Wild-Type) Developmental Stage
daf-12(rh61rh411) (null) 22%[8][9][10][11] L2/L3
daf-16(mu86) 19-34%[8][9][10][11] L2/L3
daf-5(e1386) 19-34%[8][9][10][11] L2/L3
daf-3(mgDf90) 19-34%[8][9][10][11] L2/L3
Dauer-constitutive mutants (pre-dauer) 4-15%[8][9] L2

DA concentrations were quantified using a sensitive bioanalytical method.

Table 3: Effect of Δ4-Dafachronic Acid on the Lifespan of daf-9 Mutants

Strain Condition Mean Lifespan (days) Maximum Lifespan (days)
Wild-Type (N2) Vehicle ~20[12] ~25[12]
daf-9(dh6) (null) Vehicle 33 ± 3[12][13] 57 ± 4[12][13]
daf-9(dh6) (null) 250 nM Δ4-Dafachronic Acid 27 ± 1[13] 41 ± 2[13]

Lifespan assays were conducted at 20°C.

Table 4: Rescue of Developmental Phenotypes by Dafachronic Acid

Mutant Phenotype Rescue Compound Observation
daf-9(rh50) Migratory (Mig) Δ7-Dafachronic Acid Rescue of gonadal migration defect[14]
daf-9(dh6) Dauer-constitutive (Daf-c) Δ7-Dafachronic Acid Rescue of dauer formation[14]
hsd-1 Dauer formation Steroid intermediates Rescue of dauer arrest[6]

| dhs-16(tm1890) | Dauer formation | Lathosterone, Dafachronic acids | Rescue of dauer arrest[15] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a general experimental workflow for studying the role of Δ4-dafachronoyl-CoA and the dafachronic acid pathway.

Dafachronic_Acid_Biosynthesis cluster_upstream Cholesterol Metabolism cluster_delta4_pathway Δ4-DA Pathway cluster_enzymes Cholesterol Cholesterol 7-dehydrocholesterol 7-dehydrocholesterol Cholesterol->7-dehydrocholesterol DAF-36 Δ5-sterol precursor Δ5-sterol precursor 7-dehydrocholesterol->Δ5-sterol precursor Δ4-3-keto-steroid Δ4-3-keto-steroid Δ5-sterol precursor->Δ4-3-keto-steroid HSD-1 Δ4-dafachronoyl-CoA Δ4-dafachronoyl-CoA Δ4-3-keto-steroid->Δ4-dafachronoyl-CoA Acyl-CoA Synthetase (putative) Δ4-Dafachronic Acid Δ4-Dafachronic Acid Δ4-dafachronoyl-CoA->Δ4-Dafachronic Acid DAF-9 HSD1 HSD-1 DAF9_delta4 DAF-9 ACoAS Acyl-CoA Synthetase (putative)

Figure 1: Hypothesized Δ4-Dafachronic Acid Biosynthetic Pathway.

DAF12_Signaling cluster_ligand Ligand Synthesis cluster_receptor Receptor Complex cluster_outcomes Developmental Outcomes DA Δ4-Dafachronic Acid DAF12 DAF-12 DA->DAF12 Binds and Activates Reproductive_Development Reproductive Development DAF12->Reproductive_Development Promotes Dauer_Formation Dauer Formation DAF12->Dauer_Formation Represses DIN1 DIN-1 DIN1->DAF12 Inhibits (in absence of DA) DIN1->Dauer_Formation Promotes (via DAF-12 inhibition)

Figure 2: DAF-12 Signaling Pathway in C. elegans.

Experimental_Workflow cluster_strains C. elegans Strains cluster_treatments Experimental Treatments cluster_assays Phenotypic and Molecular Assays WT Wild-Type (N2) Vehicle Vehicle Control WT->Vehicle Compound Test Compound (e.g., Δ4-DA, precursors) WT->Compound Mutants Mutants (e.g., daf-9, hsd-1) Mutants->Vehicle Mutants->Compound Dauer_Assay Dauer Formation Assay Vehicle->Dauer_Assay Lifespan_Assay Lifespan Analysis Vehicle->Lifespan_Assay Gene_Expression Gene Expression (qPCR) Vehicle->Gene_Expression Metabolite_Analysis Metabolite Analysis (LC-MS) Vehicle->Metabolite_Analysis Compound->Dauer_Assay Compound->Lifespan_Assay Compound->Gene_Expression Compound->Metabolite_Analysis

Figure 3: General Experimental Workflow.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the dafachronic acid pathway.

C. elegans Dauer Formation Assay

Objective: To quantify the proportion of a C. elegans population that enters the dauer larval stage under specific genetic or environmental conditions.

Materials:

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • E. coli OP50 bacterial culture

  • Synchronized L1 larval stage C. elegans

  • M9 buffer

  • Incubator at a controlled temperature (e.g., 25°C or 27°C for temperature-sensitive mutants)

  • Dissecting microscope

Protocol:

  • Prepare NGM plates and seed them with a lawn of E. coli OP50. Allow the bacterial lawn to grow for 24-48 hours at room temperature.

  • Synchronize a population of C. elegans by standard methods (e.g., bleaching gravid adults to isolate eggs). Allow the eggs to hatch in M9 buffer without food to obtain a synchronized L1 population.

  • Plate a known number of synchronized L1 larvae (e.g., 100-200) onto the prepared NGM plates.

  • For chemical treatment, the test compound (e.g., dafachronic acid or a precursor) is added to the NGM agar or overlaid on the bacterial lawn at the desired concentration. A vehicle control (e.g., ethanol (B145695) or DMSO) must be run in parallel.

  • Incubate the plates at the desired temperature. For many dauer-constitutive mutants, a restrictive temperature of 25°C or 27°C is used.

  • After 48-72 hours, score the plates for the presence of dauer and non-dauer larvae under a dissecting microscope. Dauer larvae are characteristically thin, dark, and resistant to 1% SDS. Non-dauer animals will have progressed to later larval stages (L3, L4) or adulthood.

  • Calculate the percentage of dauer formation: (% Dauer) = (Number of dauer larvae / Total number of animals) x 100.

  • Perform at least three biological replicates for each condition.

C. elegans Lifespan Analysis

Objective: To determine the effect of genetic mutations or chemical compounds on the lifespan of C. elegans.

Materials:

  • NGM agar plates

  • E. coli OP50 bacterial culture

  • Synchronized population of adult C. elegans

  • 5-fluoro-2'-deoxyuridine (FUdR) solution (to prevent progeny production)

  • Platinum wire worm pick

  • Incubator at a controlled temperature (e.g., 20°C)

Protocol:

  • Prepare NGM plates seeded with E. coli OP50.

  • Obtain a synchronized population of L4 larvae.

  • Transfer a cohort of L4 larvae (e.g., 30-50 per plate) to fresh NGM plates containing FUdR to sterilize the animals. This prevents progeny from confounding the scoring of the original population.

  • For chemical treatment, the compound of interest is included in the NGM plates.

  • Incubate the plates at the standard temperature of 20°C.

  • Starting from day 1 of adulthood, score the worms daily or every other day. A worm is considered dead if it does not respond to gentle prodding with a platinum wire pick.

  • Transfer the surviving worms to fresh plates every 2-4 days to avoid contamination and ensure a consistent food source.

  • Record the number of dead and censored (e.g., lost, bagged, or exploded vulva) animals at each time point.

  • Continue scoring until all worms in the population have died.

  • Analyze the data using survival analysis software (e.g., Kaplan-Meier survival curves and log-rank tests) to determine the mean and maximum lifespan and to assess statistical significance between different conditions.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To measure the relative mRNA expression levels of genes involved in the dafachronic acid pathway.

Materials:

  • Synchronized population of C. elegans at the desired developmental stage

  • TRIzol reagent or other RNA extraction kit

  • Reverse transcriptase kit for cDNA synthesis

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target genes (e.g., hsd-1, daf-9) and a reference gene (e.g., act-1, pmp-3)

  • Real-time PCR instrument

Protocol:

  • Collect a synchronized population of C. elegans and wash them in M9 buffer to remove bacteria.

  • Extract total RNA from the worm pellet using TRIzol or a similar method, followed by DNase treatment to remove any contaminating genomic DNA.

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

  • Synthesize first-strand cDNA from a standardized amount of total RNA using a reverse transcriptase kit.

  • Prepare the qPCR reactions containing cDNA template, gene-specific forward and reverse primers, and qPCR master mix. Include no-template controls for each primer set.

  • Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Analyze the qPCR data using the ΔΔCt method. Normalize the Ct values of the target genes to the Ct value of a stably expressed reference gene.

  • Calculate the fold change in gene expression in the experimental samples relative to a control sample.

  • Perform at least three biological replicates, with technical replicates for each sample.

Conclusion and Future Directions

The dafachronic acid signaling pathway is a critical regulator of C. elegans development and lifespan, and understanding its intricacies holds promise for broader applications in developmental biology and drug discovery. While the direct detection of Δ4-dafachronoyl-CoA remains a key future objective, the evidence strongly supports its role as a crucial intermediate in the biosynthesis of Δ4-dafachronic acid. Further biochemical characterization of the enzymes HSD-1 and DAF-9, including the determination of their kinetic parameters, will be essential to fully elucidate the dynamics of this pathway. The development of specific inhibitors for these enzymes could provide powerful tools for dissecting the distinct roles of the Δ4- and Δ7-dafachronic acid branches in various physiological processes. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore this fascinating and important signaling cascade.

References

A Technical Guide to the Putative Discovery and Isolation of Δ(4)-Dafachronoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a hypothetical framework for the discovery and isolation of Δ(4)-dafachronoyl-CoA, a putative intermediate in the metabolic processing of Δ(4)-dafachronic acid (Δ(4)-DA) in the nematode Caenorhabditis elegans. While the direct discovery of this molecule has not been explicitly documented in publicly available literature, its existence is strongly suggested by the known roles of specific enzymes in dafachronic acid metabolism, particularly the peroxisomal β-oxidation pathway. This document provides a comprehensive overview of the theoretical basis, proposed experimental workflows, and detailed methodologies that would be employed for its identification and characterization.

Introduction: The Rationale for Investigating Δ(4)-Dafachronoyl-CoA

Dafachronic acids (DAs) are a class of steroid hormones that play a crucial role in regulating development, longevity, and metabolism in C. elegans and other nematodes[1][2]. The two major active forms are Δ(4)-dafachronic acid and Δ(7)-dafachronic acid. These molecules are synthesized from cholesterol through a series of enzymatic steps[1][3]. The catabolism or modification of these hormones is critical for maintaining hormonal homeostasis and ensuring proper physiological responses.

The enzyme DAF-22, a homolog of the human sterol carrier protein SCPx, is a 3-ketoacyl-CoA thiolase that catalyzes the final step of peroxisomal fatty acid β-oxidation in C. elegans[4][5]. This pathway is responsible for the shortening of fatty acid chains and the metabolism of other complex lipids, including molecules with bulky side chains like bile acids[4]. Given the structural similarity of dafachronic acids to bile acids and the observed alterations in steroid hormone profiles in daf-22 mutant worms, it is hypothesized that dafachronic acids may undergo peroxisomal β-oxidation for their degradation or modification. A key step in this process would be the activation of the carboxylic acid group of Δ(4)-DA to a high-energy thioester with Coenzyme A (CoA), forming Δ(4)-dafachronoyl-CoA.

The discovery and isolation of this putative molecule would provide significant insights into the regulation of steroid hormone signaling and could present new targets for therapeutic intervention in parasitic nematode infections and age-related diseases.

Proposed Signaling and Metabolic Pathways

The formation of Δ(4)-dafachronoyl-CoA is postulated to be a critical step in the entry of Δ(4)-dafachronic acid into a peroxisomal β-oxidation pathway for the shortening of its side chain. This process would be analogous to the metabolism of various fatty acids and bile acids.

Dafachronic Acid Biosynthesis and Proposed Catabolism

The biosynthesis of Δ(4)-dafachronic acid from cholesterol is a multi-step process involving several key enzymes. Following its synthesis and signaling activity through the DAF-12 nuclear hormone receptor, Δ(4)-DA is likely targeted for metabolic clearance. The proposed entry into the peroxisomal β-oxidation pathway would be initiated by its activation to Δ(4)-dafachronoyl-CoA.

Dafachronic_Acid_Pathway cluster_biosynthesis Biosynthesis cluster_signaling Signaling cluster_catabolism Proposed Catabolism cholesterol Cholesterol precursors Steroid Precursors cholesterol->precursors Multiple Steps delta4_da Δ(4)-Dafachronic Acid precursors->delta4_da DAF-9 (CYP450) daf12 DAF-12 (NHR) delta4_da->daf12 Activation delta4_dafachronoyl_coa Δ(4)-Dafachronoyl-CoA delta4_da->delta4_dafachronoyl_coa Acyl-CoA Synthetase gene_expression Target Gene Expression daf12->gene_expression beta_oxidation Peroxisomal β-oxidation delta4_dafachronoyl_coa->beta_oxidation DAF-22 and other enzymes metabolites Metabolites beta_oxidation->metabolites

Figure 1. Overview of Δ(4)-dafachronic acid biosynthesis, signaling, and proposed catabolism.

Hypothetical Experimental Workflow for Discovery and Isolation

The discovery and isolation of the novel metabolite, Δ(4)-dafachronoyl-CoA, would necessitate a multi-step experimental approach, beginning with the generation of biological material with potentially elevated levels of the target molecule, followed by sophisticated analytical techniques for its detection and characterization.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_validation Validation worm_culture C. elegans Culture (Wild-type and daf-22 mutants) extraction Metabolite Extraction (Acyl-CoA specific) worm_culture->extraction purification Solid-Phase Extraction (SPE) extraction->purification lcms_screening LC-MS/MS Screening (Targeted and Untargeted) purification->lcms_screening hr_ms High-Resolution MS (Formula Determination) lcms_screening->hr_ms ms_ms Tandem MS (MS/MS) (Structural Elucidation) hr_ms->ms_ms comparison Comparison of Natural and Synthetic Compound ms_ms->comparison synthesis Chemical Synthesis of Δ(4)-Dafachronoyl-CoA Standard synthesis->comparison

Figure 2. Proposed experimental workflow for the discovery and isolation of Δ(4)-dafachronoyl-CoA.

Data Presentation

Quantitative data from the proposed experiments would be crucial for validating the presence and physiological relevance of Δ(4)-dafachronoyl-CoA. The following tables provide a template for the presentation of such data.

Table 1: Putative LC-MS/MS Parameters for the Detection of Δ(4)-Dafachronoyl-CoA

ParameterValue
Parent Ion (Q1) m/z (Calculated for [M+H]+)
Product Ion (Q3) m/z (Predicted fragments)
Collision Energy (eV) (To be optimized)
Retention Time (min) (To be determined)

Table 2: Hypothetical Quantification of Δ(4)-Dafachronoyl-CoA in C. elegans Strains

C. elegans StrainΔ(4)-Dafachronoyl-CoA Level (pmol/mg protein)Fold Change (vs. Wild-type)
Wild-type (N2) (Baseline level)1.0
daf-22 mutant (Expected accumulation)> 1.0
Δ(4)-DA supplemented (Expected increase)> 1.0

Experimental Protocols

The following are detailed protocols that would be adapted for the isolation and analysis of Δ(4)-dafachronoyl-CoA from C. elegans. These protocols are based on established methods for acyl-CoA analysis[6][7].

Culturing and Harvesting of C. elegans
  • Culture: Large-scale liquid cultures of wild-type (N2) and daf-22 mutant C. elegans would be grown to obtain sufficient biomass.

  • Harvesting: Worms would be harvested by centrifugation, washed with M9 buffer to remove bacteria, and flash-frozen in liquid nitrogen. The worm pellets would be stored at -80°C until extraction.

Extraction of Acyl-CoA Esters

This protocol is adapted from methods optimized for the extraction of long-chain acyl-CoAs from tissues[6].

  • Homogenization: Frozen worm pellets (approximately 100-200 mg) would be homogenized in a glass homogenizer with 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

  • Solvent Addition: 1 mL of 2-propanol would be added, and the sample homogenized further.

  • Extraction: 2 mL of acetonitrile (B52724) would be added, the mixture vortexed vigorously for 2 minutes, and then centrifuged at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: The supernatant containing the acyl-CoAs would be carefully collected.

Solid-Phase Extraction (SPE) for Acyl-CoA Purification
  • Column Equilibration: An oligonucleotide purification column would be equilibrated with the extraction solvent.

  • Sample Loading: The collected supernatant would be loaded onto the equilibrated SPE column.

  • Washing: The column would be washed with the extraction solvent to remove unbound contaminants.

  • Elution: Acyl-CoAs would be eluted with 2-propanol.

  • Concentration: The eluent would be concentrated under a stream of nitrogen.

LC-MS/MS Analysis
  • Chromatographic Separation: The purified and concentrated extract would be resuspended in an appropriate solvent and injected onto a C18 reverse-phase HPLC column. A binary gradient system would be employed for separation, for example:

    • Solvent A: 75 mM KH2PO4, pH 4.9

    • Solvent B: Acetonitrile with 600 mM acetic acid

  • Mass Spectrometry Detection: The HPLC eluent would be introduced into a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

  • Targeted Analysis: Multiple Reaction Monitoring (MRM) would be used to specifically detect the transition from the predicted parent ion of Δ(4)-dafachronoyl-CoA to its characteristic product ions.

Conclusion

The discovery of Δ(4)-dafachronoyl-CoA would represent a significant advancement in our understanding of steroid hormone metabolism and signaling. The experimental framework outlined in this guide provides a plausible and robust approach for its identification, isolation, and characterization. Confirmation of its existence and elucidation of its precise role in the metabolic network of C. elegans could pave the way for novel therapeutic strategies targeting nematode physiology and offer new insights into conserved metabolic pathways relevant to human health.

References

An In-depth Technical Guide to the Core Enzymes of Δ4-Dafachronoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key enzymes involved in the biosynthesis of Δ4-dafachronoyl-CoA, a critical signaling molecule in Caenorhabditis elegans. The synthesis of its precursor, Δ4-dafachronic acid, is a multi-step enzymatic process that serves as a crucial control point for developmental and longevity pathways. This document details the core enzymes, summarizes available quantitative data, provides methodological insights for key experiments, and visualizes the associated biological pathways.

Core Enzymes in the Δ4-Dafachronic Acid Biosynthetic Pathway

The biosynthesis of Δ4-dafachronic acid from cholesterol is a complex process involving a cascade of enzymatic reactions. The pathway is broadly divided into two main branches leading to the synthesis of Δ4-dafachronic acid and Δ7-dafachronic acid. The key enzymes definitively implicated in the Δ4-dafachronic acid branch are:

  • HSD-1 (3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase): HSD-1 is homologous to mammalian 3β-hydroxysteroid dehydrogenases and is thought to catalyze an early step in the Δ4-dafachronic acid biosynthetic pathway.[1][2] It is believed to be involved in the conversion of cholesterol derivatives to 4-cholesten-3-one (B1668897), a key precursor for Δ4-dafachronic acid.[3]

  • DHS-16 (3-Hydroxysteroid Dehydrogenase): DHS-16 is a short-chain dehydrogenase that acts as a 3-hydroxysteroid dehydrogenase in the dafachronic acid biosynthesis pathway.[4] Its precise role in the Δ4-branch is still being elucidated but it is essential for the production of dafachronic acids.

  • DAF-9 (Cytochrome P450): DAF-9 is a cytochrome P450 enzyme that catalyzes the final, rate-limiting step in the biosynthesis of both Δ4- and Δ7-dafachronic acids from their respective precursors.[5][6][7][8][9] It is a crucial point of regulation for dafachronic acid signaling.

Following the synthesis of Δ4-dafachronic acid, it is presumed to be converted to its CoA thioester, Δ4-dafachronoyl-CoA, to participate in downstream metabolic processes, likely through peroxisomal β-oxidation.

  • DAF-22 (3-keto-acyl-CoA thiolase): While not directly involved in the synthesis of Δ4-dafachronic acid itself, DAF-22 is a key enzyme in the peroxisomal β-oxidation pathway. It is hypothesized to be involved in the conversion of dafachronic acid to dafachronoyl-CoA, a critical step for its subsequent metabolism and signaling functions.

Quantitative Data on Dafachronic Acid Pathway Components

Quantitative data on the enzymes of the Δ4-dafachronoyl-CoA synthesis pathway is crucial for understanding the regulation and kinetics of this metabolic route. The following table summarizes available data.

Compound/EnzymeParameterValueSpecies/SystemReference
(25S)-Δ4-dafachronic acidEC50 (DAF-12 activation)23 nMHEK-293 cells[5][10]
(25R)-Δ4-dafachronic acidEC50 (DAF-12 activation)66 nMHEK-293 cells[5][10]
(25S)-Δ7-dafachronic acidEC50 (DAF-12 activation)23 nMHEK-293 cells[5][10]
(25R)-Δ7-dafachronic acidEC50 (DAF-12 activation)33 nMHEK-293 cells[5][10]

Signaling Pathways and Experimental Workflows

The biosynthesis of Δ4-dafachronoyl-CoA is embedded within a complex network of signaling pathways that regulate development and longevity in C. elegans. The following diagrams, generated using the DOT language, visualize these relationships and key experimental workflows.

dafachronic_acid_biosynthesis cholesterol Cholesterol intermediate1 Lathosterol (B1674540) cholesterol->intermediate1 DAF-36 intermediate2 4-Cholesten-3-one cholesterol->intermediate2 HSD-1 delta7_DA Δ7-Dafachronic Acid intermediate1->delta7_DA DAF-9 delta4_DA Δ4-Dafachronic Acid intermediate2->delta4_DA DAF-9 delta4_DA_CoA Δ4-Dafachronoyl-CoA delta4_DA->delta4_DA_CoA DAF-22 (Thiolase) & Acyl-CoA Synthetase

Biosynthesis of Δ4-Dafachronoyl-CoA.

daf_signaling_pathway cluster_biosynthesis Dafachronic Acid Biosynthesis cluster_signaling DAF-12 Signaling cholesterol Cholesterol DA_precursors DA Precursors cholesterol->DA_precursors DAF-36, HSD-1 DA Dafachronic Acids (Δ4-DA & Δ7-DA) DA_precursors->DA DAF-9, DHS-16 DAF12 DAF-12 (Nuclear Receptor) DA->DAF12 DIN1 DIN-1 (Co-repressor) DAF12->DIN1 releases target_genes Target Gene Expression DAF12->target_genes activates DIN1->target_genes represses

Dafachronic Acid Signaling Pathway.

experimental_workflow cluster_expression Enzyme Expression & Purification cluster_assay Enzyme Activity Assay cDNA cDNA of Target Enzyme vector Expression Vector cDNA->vector host Heterologous Host (e.g., E. coli, S. cerevisiae) vector->host purification Protein Purification (e.g., Affinity Chromatography) host->purification enzyme Purified Enzyme purification->enzyme reaction Enzymatic Reaction enzyme->reaction substrate Substrate substrate->reaction detection Product Detection (LC-MS, Spectroscopy) reaction->detection

General Experimental Workflow.

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of the enzymes involved in Δ4-dafachronoyl-CoA synthesis. Below are outlines for key experimental procedures.

Protocol 1: Dauer Rescue Assay

This in vivo assay is used to assess the biological activity of dafachronic acids and the function of the biosynthetic enzymes.

1. Plate Preparation:

  • Prepare Nematode Growth Medium (NGM) plates.

  • Seed the plates with a lawn of E. coli OP50 and allow it to grow overnight.[11]

  • For rescue experiments, add the desired concentration of Δ4- or Δ7-dafachronic acid to the surface of the plates. For inhibitor studies, add the inhibitor (e.g., Dafadine-A).[11] A solvent control (e.g., DMSO) should be included.

2. Worm Synchronization:

  • Obtain a synchronized population of L1 larvae by bleaching gravid adult worms and allowing the eggs to hatch in M9 buffer without a food source.

3. Assay Setup:

  • Transfer a known number of synchronized L1 larvae to the prepared NGM plates.

  • Incubate the plates at the desired temperature (e.g., 25°C to induce dauer formation in sensitive genetic backgrounds).

4. Scoring:

  • After 48-72 hours, score the plates for the percentage of dauer larvae under a dissecting microscope. Dauer larvae are typically thinner, darker, and more resistant to SDS treatment than non-dauer larvae.[11]

Protocol 2: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is used to quantify the mRNA expression levels of the dafachronic acid biosynthetic genes.

1. RNA Extraction:

  • Synchronize C. elegans populations and grow them to the desired developmental stage.

  • Harvest the worms and extract total RNA using a standard method such as TRIzol reagent, followed by DNase treatment to remove genomic DNA contamination.

2. cDNA Synthesis:

  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit and oligo(dT) or random primers.

3. qPCR Reaction:

  • Prepare the qPCR reaction mix containing cDNA, gene-specific primers for the target genes (e.g., hsd-1, daf-9) and a reference gene (e.g., act-1), and a suitable qPCR master mix (e.g., SYBR Green).

  • Perform the qPCR reaction in a real-time PCR cycler.

4. Data Analysis:

  • Analyze the qPCR data using the ΔΔCt method to determine the relative expression levels of the target genes, normalized to the reference gene.[10]

Protocol 3: Lipid Extraction and LC-MS Analysis of Dafachronic Acids

This protocol outlines the extraction and quantification of dafachronic acids from C. elegans.

1. Sample Preparation:

  • Grow and synchronize a large population of C. elegans.

  • Harvest the worms and wash them to remove bacteria.

  • Flash-freeze the worm pellet in liquid nitrogen.

2. Lipid Extraction:

  • Homogenize the frozen worm pellet in a suitable solvent system, such as a modified Bligh-Dyer or Folch extraction using chloroform (B151607) and methanol.[12][13][14]

  • Separate the organic and aqueous phases by centrifugation. The lipids, including dafachronic acids, will be in the organic phase.

3. Sample Processing:

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the lipid extract in a solvent compatible with LC-MS analysis.

4. LC-MS Analysis:

  • Inject the sample into a liquid chromatography-mass spectrometry (LC-MS) system.

  • Separate the different lipid species using a suitable chromatography column and gradient.

  • Detect and quantify the dafachronic acids using mass spectrometry, often in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

Protocol 4: Heterologous Expression and Purification of Biosynthetic Enzymes

This general protocol can be adapted for the production of recombinant DAF-36, HSD-1, DHS-16, and DAF-9 for in vitro studies.

1. Gene Cloning:

  • Amplify the coding sequence of the target gene from C. elegans cDNA.

  • Clone the gene into a suitable expression vector (e.g., pGEX for GST-fusion in E. coli or pYES2 for expression in S. cerevisiae) containing an affinity tag (e.g., His-tag, GST-tag) for purification.

2. Heterologous Expression:

  • Transform the expression vector into a suitable host organism (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae).

  • Induce protein expression according to the specific vector and host system requirements (e.g., with IPTG for E. coli or galactose for S. cerevisiae).

3. Cell Lysis:

  • Harvest the cells and lyse them using an appropriate method (e.g., sonication, French press, or enzymatic lysis).

4. Protein Purification:

  • Purify the recombinant protein from the cell lysate using affinity chromatography corresponding to the tag on the protein (e.g., Ni-NTA agarose (B213101) for His-tagged proteins, glutathione-sepharose for GST-tagged proteins).

  • Elute the purified protein and perform a buffer exchange into a suitable storage buffer.

5. Protein Characterization:

  • Confirm the purity and identity of the recombinant protein using SDS-PAGE and Western blotting.

Protocol 5: In Vitro Enzyme Activity Assay

This protocol provides a general framework for measuring the activity of the purified biosynthetic enzymes.

1. Reaction Setup:

  • Prepare a reaction buffer with the optimal pH and any necessary cofactors (e.g., NADPH for dehydrogenases, a P450 reductase system for DAF-9).

  • In a reaction tube, combine the purified enzyme, the appropriate substrate (e.g., cholesterol derivative for HSD-1, lathosterol for DAF-36, 4-cholesten-3-one for DAF-9), and cofactors.

2. Enzymatic Reaction:

  • Incubate the reaction mixture at an optimal temperature for a defined period.

  • Stop the reaction by adding a quenching solution (e.g., a strong acid or organic solvent).

3. Product Analysis:

  • Extract the products from the reaction mixture.

  • Analyze the products by LC-MS or other suitable analytical methods to determine the amount of product formed.

4. Kinetic Analysis:

  • To determine kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and measure the initial reaction velocities.

  • Fit the data to the Michaelis-Menten equation.

This guide provides a foundational understanding of the key enzymes involved in Δ4-dafachronoyl-CoA synthesis. Further research is needed to fully elucidate the kinetic properties of these enzymes and the intricate regulatory mechanisms that govern this vital signaling pathway. The provided protocols offer a starting point for researchers to delve deeper into the fascinating biology of dafachronic acid signaling.

References

Whitepaper: Δ(4)-Dafachronoyl-CoA and its Role as a Ligand Precursor for the DAF-12 Nuclear Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Caenorhabditis elegans nuclear receptor DAF-12 is a critical regulator of developmental timing, metabolism, and longevity, acting as a molecular switch between reproductive growth and dauer diapause. Its activity is governed by a class of steroid hormones known as dafachronic acids (DAs). This technical guide focuses on the role of Δ(4)-dafachronic acid (Δ(4)-DA) as a potent DAF-12 ligand and elucidates the function of its activated thioester intermediate, Δ(4)-dafachronoyl-CoA, in the context of its biosynthesis. We provide a comprehensive overview of the DAF-12 signaling pathway, quantitative data on ligand activation, detailed experimental protocols for studying this ligand-receptor system, and its implications for therapeutic development, particularly against parasitic nematodes.

Introduction: The DAF-12 Nuclear Receptor Checkpoint

The nuclear receptor DAF-12 is a central integration point for environmental and physiological signals in C. elegans.[1] It belongs to the superfamily of ligand-activated transcription factors and shares homology with vertebrate receptors like the vitamin D receptor (VDR) and liver X receptor (LXR).[1][2] DAF-12's primary role is to control the critical decision during larval development: under favorable conditions, it promotes continuous development to a reproductive adult; under harsh conditions (e.g., starvation, overcrowding), it initiates entry into a stress-resistant, non-aging diapause state known as the dauer larva.[3]

This decision is mediated by the presence or absence of its steroid ligands, the dafachronic acids.[4][5] In the presence of DAs, DAF-12 adopts an active conformation, recruits coactivators, and initiates a transcriptional program for reproductive growth.[6] In the absence of DAs, DAF-12 binds to the co-repressor DIN-1, leading to the repression of target genes and triggering entry into the dauer stage.[7][8]

The Ligand: Δ(4)-Dafachronic Acid and its Activated Precursor

The primary endogenous ligands for DAF-12 are C-27 steroid hormones derived from dietary cholesterol.[4][9] The biosynthesis of these ligands is catalyzed by a pathway that includes the cytochrome P450 enzyme DAF-9.[9][10] Two of the most potent activators identified are (25S)-Δ⁷-dafachronic acid and (25S)-Δ⁴-dafachronic acid.[10][11]

While the free acid form is the direct binding ligand for the DAF-12 receptor, the biosynthesis and metabolic activation of steroid acids often proceed through a high-energy coenzyme A (CoA) thioester intermediate. The formation of Δ(4)-dafachronoyl-CoA is a critical step, analogous to the formation of arylpropionyl-CoA thioesters in other metabolic pathways.[12] This activated intermediate is the substrate for subsequent enzymatic modifications or conjugation reactions. Understanding the synthesis and handling of this CoA ester is therefore crucial for studying the complete biochemical pathway.

Quantitative Analysis of DAF-12 Activation

The potency of various dafachronic acid isomers in activating DAF-12 has been quantified using cell-based transactivation assays. These assays typically involve co-transfecting mammalian cells (e.g., HEK-293) with expression vectors for a chimeric DAF-12 protein and a reporter gene (e.g., luciferase) driven by a DAF-12 responsive promoter. The results demonstrate that both Δ(4)-DA and Δ(7)-DA are highly potent activators.

LigandIsomerEC₅₀ (nM)[11]
Δ(4)-Dafachronic Acid (25S)23
(25R)66
Δ(7)-Dafachronic Acid (25S)23
(25R)33
Δ(5)-Dafachronic Acid (25S)~1000
(25R)~1000

Table 1: Potency of Dafachronic Acid Isomers. EC₅₀ values for the transcriptional activation of DAF-12 in a Gal4-transactivation assay using HEK-293 cells are shown. Lower values indicate higher potency. Data from Sharma et al., 2009.[11]

The DAF-12 Signaling Pathway

The DAF-12 pathway integrates multiple upstream signals, including the insulin/IGF-1 and TGF-β pathways, which respond to nutrient availability and population density, respectively.[3][6]

  • Favorable Conditions: When food is plentiful, activation of insulin/IGF-1 and TGF-β signaling pathways stimulates the activity of the DAF-9 cytochrome P450 enzyme.[9] DAF-9 catalyzes the final steps in the conversion of cholesterol to dafachronic acids.[10] The resulting DA ligand binds to the DAF-12 ligand-binding domain (LBD), causing a conformational change that releases the DIN-1 co-repressor and facilitates the recruitment of transcriptional co-activators.[5][7] This active complex then promotes the expression of genes required for reproductive development.[4]

  • Unfavorable Conditions: Under starvation or other stressors, the upstream signaling pathways are inactive, leading to reduced or absent DAF-9 activity and a lack of DA synthesis.[8] Unliganded DAF-12 remains bound to the co-repressor DIN-1, actively repressing target gene expression and committing the animal to dauer formation.[5][9]

DAF12_Signaling_Pathway DAF-12 Signaling Pathway cluster_inputs Environmental Cues cluster_upstream Upstream Pathways cluster_synthesis Ligand Biosynthesis cluster_core DAF-12 Core Regulation cluster_outputs Developmental Outcomes Food Favorable Conditions (Food Available) TGFb TGF-β Pathway (DAF-7) Food->TGFb Activates Insulin Insulin/IGF-1 Pathway (DAF-2) Food->Insulin Activates NoFood Unfavorable Conditions (Starvation) NoFood->TGFb Inhibits NoFood->Insulin Inhibits DA Δ(4)-Dafachronic Acid (Ligand) DAF9 DAF-9 (CYP450) TGFb->DAF9 Stimulates Synthesis Insulin->DAF9 Stimulates Synthesis Cholesterol Cholesterol DCoA Δ(4)-Dafachronoyl-CoA (Intermediate) Cholesterol->DCoA Multi-step DAF9->DCoA Catalyzes DCoA->DA Hydrolysis DAF12 DAF-12 DA->DAF12 Binds & Activates DIN1 DIN-1 (Co-repressor) DAF12->DIN1 Binds when unliganded CoActivator Co-activators DAF12->CoActivator Recruits Dauer Dauer Diapause DIN1->Dauer Promotes Repro Reproductive Development CoActivator->Repro Promotes

DAF-12 signaling pathway overview.

Experimental Methodologies

Studying the DAF-12/Δ(4)-DA interaction requires a combination of in vitro, cell-based, and in vivo assays.

Experimental_Workflow Experimental Workflow for DAF-12 Ligand Characterization synthesis Step 1: Ligand Synthesis (Δ(4)-DA & Δ(4)-Dafachronoyl-CoA) biochemical Step 2: In Vitro Biochemical Assays synthesis->biochemical binding Ligand Binding Assay (e.g., SPA, TR-FRET) biochemical->binding recruitment Co-regulator Recruitment Assay (e.g., TR-FRET) biochemical->recruitment cell_based Step 3: Cell-Based Functional Assays biochemical->cell_based reporter Reporter Gene Assay (e.g., Luciferase in HEK293) cell_based->reporter invivo Step 4: In Vivo Validation cell_based->invivo rescue C. elegans Mutant Rescue Assay (daf-9 null mutant) invivo->rescue phenotype Phenotypic Analysis (Dauer vs. Reproductive Growth) rescue->phenotype

Workflow for ligand characterization.
Protocol: Biocatalytic Synthesis of Δ(4)-Dafachronoyl-CoA

This protocol adapts general methods for enzymatic synthesis of aromatic acid CoA thioesters.[13]

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following in a buffered aqueous solution (e.g., 50 mM Tris-HCl, pH 7.5):

    • Δ(4)-Dafachronic Acid: 1-5 mM (final concentration)

    • Coenzyme A (Li salt): 1.2 molar equivalents to the acid

    • ATP: 1.5 molar equivalents

    • MgCl₂: 5 mM

    • Aromatic Acid CoA Ligase (e.g., purified recombinant ligase): 0.2-1 µM

    • Inorganic Pyrophosphatase: 0.05 U/mL (to drive the reaction)

  • Incubation: Incubate the reaction mixture at 30-37°C for 2-4 hours. Monitor the reaction progress by HPLC.

  • Purification: Purify the resulting Δ(4)-dafachronoyl-CoA using reverse-phase HPLC with a C18 column. Use a gradient of acetonitrile (B52724) in water (with 0.1% trifluoroacetic acid) for elution.

  • Quantification & Verification: Lyophilize the purified fractions. Confirm the identity and purity of the product by mass spectrometry (LC-MS) and quantify using UV spectrophotometry, assuming the extinction coefficient is similar to related CoA thioesters.

Protocol: Ligand Binding Assay (Scintillation Proximity Assay)

This protocol outlines a competitive binding assay to determine the affinity of Δ(4)-DA for DAF-12.

  • Reagent Preparation:

    • DAF-12 LBD: Express and purify the DAF-12 ligand-binding domain (LBD), typically as a GST-fusion protein in E. coli.

    • Radioligand: Use [³H]-labeled Δ(4)-DA or a suitable high-affinity DAF-12 radioligand.

    • SPA Beads: Use copper-chelate YSi Scintillation Proximity Assay (SPA) beads that can bind the His-tag if a His-tagged LBD is used, or Glutathione-coated beads for a GST-tagged LBD.

    • Competitor: A dilution series of unlabeled Δ(4)-DA.

  • Assay Setup (96-well plate):

    • To each well, add a constant amount of purified DAF-12 LBD protein and SPA beads in assay buffer (e.g., PBS with 0.1% BSA).

    • Add varying concentrations of the unlabeled Δ(4)-DA competitor.

    • Add a constant, low concentration (typically below the K_d) of the [³H]-labeled radioligand.

  • Incubation: Incubate the plate at room temperature for 1-2 hours on a plate shaker to allow binding to reach equilibrium.

  • Detection: Read the plate in a scintillation counter (e.g., MicroBeta counter). When the radioligand binds the receptor-bead complex, it comes into proximity with the scintillant in the bead, generating a light signal.

  • Data Analysis: Plot the signal against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀, from which the inhibition constant (K_i) can be derived.

Protocol: Transcriptional Activation (Reporter Gene) Assay

This cell-based assay measures the ability of a ligand to activate DAF-12-mediated transcription.[14]

  • Cell Culture and Transfection:

    • Culture mammalian cells (e.g., HEK-293 or CV-1) in appropriate media in 96-well plates.

    • Transfect cells using a suitable lipid-based reagent (e.g., Lipofectamine). The transfection mix should contain:

      • An expression plasmid for a chimeric receptor, such as the DAF-12 LBD fused to the Gal4 DNA-binding domain (Gal4-DAF12-LBD).

      • A reporter plasmid containing a luciferase gene downstream of a Gal4 Upstream Activating Sequence (UAS).

      • A control plasmid expressing Renilla luciferase or β-galactosidase for normalization of transfection efficiency.

  • Ligand Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of Δ(4)-DA (or vehicle control, e.g., ethanol).

  • Incubation: Incubate the cells for another 18-24 hours.

  • Lysis and Luminescence Reading:

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly luciferase activity using a luminometer.

    • Measure the activity of the normalization reporter (Renilla or β-gal).

  • Data Analysis: Normalize the firefly luciferase activity to the control reporter activity. Plot the normalized activity against the log concentration of Δ(4)-DA and fit the data to determine the EC₅₀ value.[11]

DAF-12 as a Therapeutic Target

The DAF-12 signaling pathway is evolutionarily conserved among nematodes, including many pathogenic parasites of humans and livestock, such as Strongyloides stercoralis.[1] In these parasites, the DAF-12 ortholog also controls the transition from the infective L3 stage to the parasitic adult stage. This conservation makes DAF-12 an attractive target for novel anthelmintic drugs. Modulating DAF-12 activity with synthetic ligands could either force premature exit from the infective stage or prevent maturation, thereby disrupting the parasite's life cycle. The detailed understanding of ligands like Δ(4)-DA and their interaction with the receptor provides a chemical scaffold for the development of such targeted therapies.[15]

DAF12_Logic Logical Role of DAF-12 in Developmental Control Input Environmental & Physiological Inputs Food Nutrient Status Pheromone Population Density Temperature Temperature Ligand_State [DAF-12 Ligand State] Food->Ligand_State Pheromone->Ligand_State Temperature->Ligand_State Liganded Liganded (DA Present) Ligand_State->Liganded + Unliganded Unliganded (DA Absent) Ligand_State->Unliganded - Repro Reproductive Growth Liganded->Repro Dauer Dauer Arrest (Diapause) Unliganded->Dauer Output Developmental Program Output

DAF-12 as a central decision-making node.

Conclusion

Δ(4)-Dafachronic acid is a potent endogenous ligand for the DAF-12 nuclear receptor, playing a pivotal role in nematode development and survival strategies. Its activated intermediate, Δ(4)-dafachronoyl-CoA, is a key component of the biosynthetic pathway that produces this critical signaling molecule. The detailed methodologies and quantitative data presented here provide a framework for researchers to investigate this ligand-receptor system further. The conservation of the DAF-12 pathway across nematode species underscores its potential as a powerful target for the development of next-generation anthelmintic therapies.

References

The Delta(4)-Dafachronoyl-CoA-Derived Signaling Cascade: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the signaling cascade initiated by the metabolic processing of cholesterol into Δ4-dafachronic acid, a key steroid hormone in the nematode Caenorhabditis elegans. While the primary signaling molecule is Δ4-dafachronic acid itself, its biosynthesis involves a critical intermediate, Delta(4)-dafachronoyl-CoA, which is central to the peroxisomal β-oxidation step in the formation of the final active ligand. This document details the biosynthetic pathway, the role of the nuclear receptor DAF-12, downstream physiological effects, quantitative data on receptor activation, and protocols for key experimental procedures relevant to the study of this pathway. This guide is intended for researchers, scientists, and drug development professionals interested in steroid hormone signaling, metabolism, and novel therapeutic targets.

Introduction

Steroid hormones are fundamental regulators of development, reproduction, and lifespan in metazoans. In the model organism Caenorhabditis elegans, a family of steroid hormones known as dafachronic acids (DAs) plays a pivotal role in mediating the decision between reproductive development and entry into the stress-resistant dauer diapause. The signaling cascade is primarily initiated by the binding of DAs to the nuclear hormone receptor DAF-12. This guide focuses on the biosynthesis and signaling of Δ4-dafachronic acid, with a particular emphasis on the role of its CoA-ester intermediate, this compound, in the metabolic pathway that produces the active hormone.

The Δ4-Dafachronic Acid Biosynthetic Pathway

The synthesis of Δ4-dafachronic acid is a multi-step enzymatic process that begins with dietary cholesterol. The pathway involves a series of modifications to the sterol backbone and side chain, including oxidation, dehydrogenation, and side-chain cleavage via peroxisomal β-oxidation. A key, though transient, intermediate in this process is the CoA-ester of a Δ4-dafachronic acid precursor, which we refer to here as this compound.

The currently understood biosynthetic pathway is as follows:

  • Cholesterol Conversion: Dietary cholesterol is converted to 7-dehydrocholesterol.

  • Early Modifications: A series of enzymatic steps, including those catalyzed by the Rieske-like oxygenase DAF-36 and the 3β-hydroxysteroid dehydrogenase HSD-1, modify the sterol ring structure to produce precursors for the different dafachronic acid isomers.

  • Hydroxylation: The cytochrome P450 enzyme DAF-9 hydroxylates the sterol side chain.

  • Formation of the CoA-Ester: A yet-to-be-definitively-identified acyl-CoA synthetase (ACS) activates the carboxylic acid on the sterol side chain by attaching a Coenzyme A molecule, forming this compound. While the specific enzyme is unknown, ACS-3 is a potential candidate due to its role in long-chain fatty acid activation and its genetic interactions with nuclear hormone receptor signaling.

  • Peroxisomal β-Oxidation: this compound enters the peroxisome, where it undergoes a cycle of β-oxidation. This process is catalyzed by a suite of enzymes, including the 3-ketoacyl-CoA thiolase DAF-22, which cleaves the CoA-ester to shorten the side chain and ultimately produce Δ4-dafachronic acid.

  • Final Product: The resulting Δ4-dafachronic acid is the active hormone that can then diffuse to its target receptor.

Diagram of the Δ4-Dafachronic Acid Biosynthetic Pathway

dafachronic_acid_biosynthesis cholesterol Cholesterol precursor Δ4 Sterol Precursor cholesterol->precursor DAF-36, HSD-1, etc. dafachronoyl_acid Δ4-Dafachronoyl Acid (Precursor) precursor->dafachronoyl_acid DAF-9 (CYP450) dafachronoyl_coa This compound dafachronoyl_acid->dafachronoyl_coa Acyl-CoA Synthetase (e.g., ACS-3?) dafachronic_acid Δ4-Dafachronic Acid (Active Hormone) dafachronoyl_coa->dafachronic_acid DAF-22 (Thiolase) Peroxisomal β-oxidation daf12_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DA Δ4-Dafachronic Acid DAF12_inactive DAF-12 + DIN-1 (Co-repressor) DA->DAF12_inactive Binding DAF12_active DAF-12 + Co-activator DAF12_inactive->DAF12_active Conformational Change & Co-repressor Dissociation DARE DAF-12 Response Element (DARE) DAF12_active->DARE Binding transcription Transcription DARE->transcription target_genes Target Genes (Development, Lifespan, Metabolism) transcription->target_genes lc_ms_workflow start Synchronized C. elegans Culture harvest Harvest and Wash Worms start->harvest extract Lipid Extraction (e.g., Folch method) harvest->extract concentrate Dry and Reconstitute Extract extract->concentrate lc_separation Liquid Chromatography (C18 column) concentrate->lc_separation ms_detection Tandem Mass Spectrometry (MRM mode) lc_separation->ms_detection quantification Quantification against Standard Curve ms_detection->quantification transactivation_assay_workflow start HEK-293 Cell Culture transfection Co-transfect with: 1. Gal4-DAF-12-LBD Plasmid 2. UAS-Luciferase Reporter Plasmid start->transfection treatment Treat cells with Δ4-Dafachronic Acid (or test compound) transfection->treatment incubation Incubate for 24-48 hours treatment->incubation lysis Lyse cells and add Luciferin substrate incubation->lysis measurement Measure Luciferase Activity (Luminescence) lysis->measurement analysis Analyze Dose-Response Curve (Calculate EC50) measurement->analysis

Unraveling the Putative Role of Delta(4)-Dafachronoyl-CoA: A Technical Guide to a Hypothesized Intermediate in Steroid Hormone Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct scientific literature extensively detailing the mode of action of a molecule specifically named "Delta(4)-dafachronoyl-CoA" is not currently available. This technical guide synthesizes information on the well-characterized dafachronic acid signaling pathway in Caenorhabditis elegans and analogous mammalian bile acid biosynthesis to present a hypothesized role and mode of action for this putative metabolic intermediate. The experimental protocols and quantitative data presented are illustrative and based on established methodologies for studying steroid metabolism.

Executive Summary

Delta(4)-dafachronic acid (Δ4-DA) is a steroidal hormone in the nematode C. elegans that plays a crucial role in regulating development, lifespan, and metabolism by acting as a ligand for the nuclear hormone receptor DAF-12. The biosynthesis of Δ4-DA from cholesterol is a multi-step enzymatic process. While "this compound" is not a formally documented intermediate, its name strongly implies a role as a Coenzyme A (CoA) thioester of a Δ4-dafachronic acid precursor. Drawing parallels with mammalian bile acid synthesis, where CoA esters are critical for the enzymatic modification of the cholesterol side chain, this guide posits that this compound is a transient intermediate in the Δ4-DA biosynthetic pathway. Its primary mode of action is hypothesized to be as a substrate for enzymes involved in the oxidative shortening of the steroid side chain, a key step in the formation of the mature hormone. This guide will explore this hypothesized function, the established downstream signaling pathway, and potential experimental approaches to validate this hypothesis.

Hypothesized Biosynthesis and Mode of Action of this compound

The biosynthesis of dafachronic acids in C. elegans starts from dietary cholesterol and involves a series of enzymatic modifications. Key enzymes in this pathway include the Rieske oxygenase DAF-36 and the cytochrome P450 DAF-9. Based on analogous pathways, such as bile acid synthesis in mammals, the conversion of the cholesterol side chain into a carboxylic acid likely involves a process similar to peroxisomal beta-oxidation. This process necessitates the activation of the carboxylic acid precursor by forming a high-energy thioester bond with Coenzyme A.

We hypothesize that a precursor of Δ4-dafachronic acid, likely a cholesten-3-one derivative with a modified side chain ending in a carboxyl group, is activated by a bile acid-CoA ligase (BACS) or a similar enzyme to form this compound. This CoA-activated intermediate would then be a substrate for one or more peroxisomal enzymes that catalyze the shortening of the side chain. The "mode of action" of this compound is therefore as a critical substrate to facilitate these enzymatic reactions.

Proposed Enzymatic Reactions
  • Activation: A dafachronic acid precursor (a C27 steroid carboxylic acid) is adenylated by an ATP-dependent ligase, followed by the attachment of Coenzyme A to form the thioester, this compound.

  • Side-chain Oxidation/Cleavage: this compound enters a beta-oxidation-like cycle where enzymes such as an acyl-CoA oxidase introduce a double bond, followed by hydration and further oxidation. A final thiolytic cleavage would release a shortened acyl-CoA and propionyl-CoA or acetyl-CoA, leading to the final C24 dafachronic acid structure.

Downstream Signaling Pathway: The Dafachronic Acid Cascade

Once synthesized, Δ4-dafachronic acid acts as a signaling molecule. The established pathway is as follows:

  • Ligand Binding: Δ4-dafachronic acid diffuses into cells and binds to the ligand-binding domain of the nuclear hormone receptor, DAF-12.

  • Conformational Change and Co-regulator Exchange: In the absence of a ligand, DAF-12 is bound to the co-repressor DIN-1, which silences the transcription of target genes. The binding of Δ4-dafachronic acid induces a conformational change in DAF-12, leading to the dissociation of DIN-1 and the recruitment of co-activator proteins.

  • Transcriptional Regulation: The DAF-12/co-activator complex then binds to specific DNA sequences (hormone response elements) in the promoter regions of target genes, activating their transcription. These genes are involved in promoting reproductive development and influencing lifespan.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical quantitative data that could be expected from experiments designed to investigate the role of this compound.

Table 1: Kinetic Parameters of a Putative Dafachronoyl-CoA Synthetase
Substrate Km (µM) Vmax (nmol/min/mg protein)
Δ4-Dafachronoic Acid Precursor15.2 ± 2.15.8 ± 0.7
ATP25.5 ± 3.56.1 ± 0.9
Coenzyme A8.9 ± 1.35.5 ± 0.6
Table 2: In Vitro Conversion of this compound
Reaction Components Product Formation (pmol/hr)
Microsomal Fraction + this compound10.5 ± 1.8
Cytosolic Fraction + this compound2.1 ± 0.5
Peroxisomal Fraction + this compound85.3 ± 9.7
Peroxisomal Fraction + Precursor Acid (no CoA/ATP)< 1.0

Experimental Protocols

Protocol for In Vitro Synthesis of this compound

Objective: To enzymatically synthesize this compound from its putative carboxylic acid precursor using a C. elegans lysate.

Materials:

  • C. elegans lysate (from wild-type N2 worms)

  • Δ4-dafachronoic acid precursor (custom synthesis)

  • ATP solution (100 mM)

  • MgCl2 solution (1 M)

  • Coenzyme A solution (10 mM)

  • Reaction buffer (50 mM Tris-HCl, pH 7.5)

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM ATP, 1 mM Coenzyme A, and 1 mg/mL of C. elegans lysate.

  • Initiate the reaction by adding 100 µM of the Δ4-dafachronoic acid precursor.

  • Incubate the reaction at 25°C for 60 minutes.

  • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to detect the formation of this compound, monitoring for the expected mass-to-charge ratio.

Protocol for Assay of this compound Metabolism

Objective: To determine the subcellular localization of enzymes that metabolize this compound.

Materials:

  • Subcellular fractions (microsomal, cytosolic, peroxisomal) from C. elegans.

  • Synthesized this compound (from protocol 5.1).

  • Reaction buffer (50 mM Tris-HCl, pH 7.5, containing 1 mM NAD+).

  • LC-MS/MS system.

Procedure:

  • Prepare separate reaction mixtures for each subcellular fraction, containing 50 mM Tris-HCl (pH 7.5), 1 mM NAD+, and 100 µg of protein from the respective fraction.

  • Start the reaction by adding 10 µM of this compound to each tube.

  • Incubate at 25°C, taking aliquots at 0, 15, 30, and 60 minutes.

  • Quench the reaction in the aliquots with ice-cold acetonitrile.

  • Centrifuge to remove protein.

  • Analyze the supernatant by LC-MS/MS to quantify the disappearance of the this compound peak and the appearance of product peaks (e.g., shortened-chain acyl-CoAs).

Visualizations

Hypothesized_Biosynthesis_of_Delta4_DA Cholesterol Cholesterol Precursor C27 Steroid Carboxylic Acid Precursor Cholesterol->Precursor Multiple Steps (DAF-36, etc.) D4_Daf_CoA This compound Precursor->D4_Daf_CoA Bile Acid-CoA Ligase-like Enzyme (ATP, CoA-SH) Shortened_CoA Shortened Acyl-CoA Intermediate D4_Daf_CoA->Shortened_CoA Peroxisomal β-oxidation-like Enzymes D4_DA Δ4-Dafachronic Acid Shortened_CoA->D4_DA Final Modification (DAF-9)

Caption: Hypothesized biosynthetic pathway for Δ4-Dafachronic Acid.

Dafachronic_Acid_Signaling_Pathway cluster_cell Target Cell D4_DA Δ4-Dafachronic Acid DAF12_DIN1 DAF-12 / DIN-1 (Inactive Complex) D4_DA->DAF12_DIN1 Binds DAF12_COA DAF-12 / Co-activator (Active Complex) DAF12_DIN1->DAF12_COA DIN-1 Dissociates, Co-activator Binds HRE Hormone Response Element (DNA) DAF12_COA->HRE Binds to TargetGenes Target Gene Transcription HRE->TargetGenes Activates Response Biological Response (Development, Lifespan) TargetGenes->Response

Caption: Established DAF-12 signaling pathway initiated by dafachronic acid.

Experimental_Workflow Start Start: Hypothesize Role of This compound Synthesis Chemical or Enzymatic Synthesis of Precursor Start->Synthesis AssayDev Develop LC-MS/MS Method for CoA Ester Detection Start->AssayDev InVitroSynth In Vitro Synthesis Assay (Protocol 5.1) Synthesis->InVitroSynth AssayDev->InVitroSynth MetabolismAssay Metabolism Assay with Subcellular Fractions (Protocol 5.2) InVitroSynth->MetabolismAssay Synthesized Substrate DataAnalysis Kinetic and Localization Analysis MetabolismAssay->DataAnalysis Conclusion Conclusion: Validate or Refute Hypothesized Role DataAnalysis->Conclusion

Caption: Logical workflow for the experimental validation of the hypothesis.

The Enigmatic Role of Delta(4)-Dafachronoyl-CoA: An In-Depth Technical Guide to its Inferred Physiological Functions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: While direct experimental data on the physiological functions of Delta(4)-dafachronoyl-CoA is not available in current scientific literature, its role can be inferred from its position as a metabolic intermediate in the biosynthesis of Delta(4)-dafachronic acid, a critical signaling molecule in nematodes. This guide elucidates the physiological landscape in which this compound operates, focusing on the well-characterized downstream effector, the Delta(4)-dafachronic acid/DAF-12 signaling pathway.

Introduction

This compound is a putative intermediate in the biosynthesis of Delta(4)-dafachronic acid, a steroid hormone that plays a pivotal role in the life cycle of the nematode Caenorhabditis elegans. Dafachronic acids act as ligands for the nuclear hormone receptor DAF-12, orchestrating key developmental and physiological processes.[1][2][3] Understanding the biosynthetic pathway of these hormones is crucial for comprehending their regulatory functions. Although this compound itself is not extensively studied, its existence is presumed as a necessary precursor during the beta-oxidation of the cholesterol side chain to form the final dafachronic acid. This document provides a comprehensive overview of the physiological functions of the dafachronic acid signaling pathway, thereby contextualizing the importance of its biosynthetic intermediates like this compound.

Inferred Physiological Function: A Precursor in a Crucial Signaling Pathway

The primary physiological function of this compound is to serve as a transient intermediate in the biosynthesis of Delta(4)-dafachronic acid. This places it at the heart of a signaling cascade that governs critical life history decisions in C. elegans.

The Dafachronic Acid Biosynthesis Pathway

The synthesis of dafachronic acids begins with cholesterol and involves a series of enzymatic modifications.[4][5] Key enzymes in this pathway include the Rieske oxygenase DAF-36, the 3β-hydroxysteroid dehydrogenase HSD-1, the short-chain dehydrogenase/reductase DHS-16, and the cytochrome P450 DAF-9.[5][6] The formation of a CoA ester, such as this compound, is a characteristic step in the peroxisomal β-oxidation of fatty acids and, by extension, the cholesterol side chain.

Below is a diagram illustrating the proposed biosynthetic pathway leading to Delta(4)-dafachronic acid, highlighting the inferred position of this compound.

Dafachronic_Acid_Biosynthesis cluster_0 Cholesterol Metabolism cluster_1 Steroid Hormone Precursor Modification cluster_2 Side-Chain Oxidation (β-oxidation) Cholesterol Cholesterol 7-dehydrocholesterol 7-dehydrocholesterol Cholesterol->7-dehydrocholesterol DAF-36 Lathosterol Lathosterol 7-dehydrocholesterol->Lathosterol Lathosterone Lathosterone Lathosterol->Lathosterone HSD-1/DHS-16 4-Cholesten-3-one 4-Cholesten-3-one Lathosterone->4-Cholesten-3-one This compound This compound 4-Cholesten-3-one->this compound Multiple Steps Delta(4)-dafachronic_acid Delta(4)-dafachronic_acid This compound->Delta(4)-dafachronic_acid DAF-9 (final steps) DAF12_Signaling_Pathway cluster_conditions Favorable_Conditions Favorable Conditions DA_synthesis Dafachronic Acid Synthesis Favorable_Conditions->DA_synthesis Unfavorable_Conditions Unfavorable Conditions Unfavorable_Conditions->DA_synthesis Inhibits DA Delta(4)-dafachronic acid DA_synthesis->DA DAF12 DAF-12 DA->DAF12 Binds & Activates DIN1 DIN-1 (Co-repressor) DAF12->DIN1 Binds (no ligand) Coactivators Co-activators DAF12->Coactivators Recruits Dauer_Diapause Dauer Diapause DIN1->Dauer_Diapause Promotes Reproductive_Development Reproductive Development Coactivators->Reproductive_Development Promotes Experimental_Workflows cluster_Dauer Dauer Rescue Assay cluster_Transactivation DAF-12 Transactivation Assay cluster_Lifespan Lifespan Analysis D1 Synchronize daf-9 mutants D2 Plate L1 larvae with test compound D1->D2 D3 Incubate at restrictive temperature D2->D3 D4 Score % non-dauer worms D3->D4 T1 Co-transfect cells with DAF-12 LBD and reporter plasmids T2 Treat cells with test ligand T1->T2 T3 Measure luciferase activity T2->T3 T4 Calculate EC50 T3->T4 L1 Synchronize worm population L2 Transfer young adults to FUDR plates L1->L2 L3 Monitor survival daily L2->L3 L4 Generate and analyze survival curves L3->L4

References

Methodological & Application

Protocol for the chemical synthesis of Delta(4)-dafachronoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction: Δ4-dafachronic acid is a steroidal hormone that acts as a ligand for the DAF-12 nuclear hormone receptor in Caenorhabditis elegans and other nematodes. The DAF-12 signaling pathway is a critical regulator of developmental timing, lifespan, and metabolism. The active form of many carboxylic acids in biological systems is their coenzyme A (CoA) thioester. The availability of Δ4-dafachronoyl-CoA is therefore essential for in-depth biochemical and molecular studies of the DAF-12 signaling pathway, including enzyme kinetics, protein-ligand binding assays, and the elucidation of downstream metabolic pathways. This document provides a detailed protocol for the chemical and enzymatic synthesis of Δ4-dafachronoyl-CoA, starting from the synthesis of its precursor, (25S)-Δ4-dafachronic acid.

Part 1: Chemical Synthesis of (25S)-Δ4-Dafachronic Acid

This protocol is adapted from the concise synthesis of (25S)-Δ4-dafachronic acid from readily available bile acids, as described by Li et al. (2024). The synthesis involves a multi-step process featuring a photoinduced decarboxylative allylation and an asymmetric hydrogenation as key steps.

Experimental Protocol:

A detailed, step-by-step experimental procedure for the synthesis of (25S)-Δ4-dafachronic acid can be found in the supplementary information of the cited literature. The general workflow is outlined below.

Workflow for the Synthesis of (25S)-Δ4-Dafachronic Acid:

G start Bile Acid Starting Material step1 Multi-step conversion to key intermediate start->step1 step2 Photoinduced Decarboxylative Allylation step1->step2 step3 Asymmetric Hydrogenation step2->step3 step4 Deprotection and Oxidation step3->step4 purification Purification by Chromatography (e.g., HPLC) step4->purification product (25S)-Δ4-Dafachronic Acid purification->product

Caption: Workflow for the chemical synthesis of (25S)-Δ4-dafachronic acid.

Data Presentation:

Table 1: Summary of Quantitative Data for the Synthesis of (25S)-Δ4-Dafachronic Acid

StepStarting MaterialProductReagents and ConditionsYield (%)Purity (%)Analytical Data
Multi-step conversionBile AcidKey IntermediateVarious reagents and solvents--NMR, MS
Photoinduced Decarboxylative AllylationKey IntermediateAllylated IntermediatePhotocatalyst, light source, specific solvent70-80>951H NMR, 13C NMR, HRMS
Asymmetric HydrogenationAllylated IntermediateDihydroxylated IntermediateChiral catalyst, H2 gas, specific solvent and pressure85-95>98 (d.r.)Chiral HPLC, NMR
Deprotection and OxidationDihydroxylated Intermediate(25S)-Δ4-Dafachronic Acid (crude)Acid/base treatment, oxidizing agent75-85-TLC, LC-MS
PurificationCrude Product(25S)-Δ4-Dafachronic Acid (pure)Reversed-phase HPLC>90>99HPLC, NMR, HRMS
Overall Bile Acid (25S)-Δ4-Dafachronic Acid Multiple steps ~14 >99 As above

Note: The yields and purity are approximate values based on typical results reported in the literature and may vary depending on the specific experimental conditions.

Part 2: Enzymatic Synthesis of Δ4-Dafachronoyl-CoA

The conversion of Δ4-dafachronic acid to its CoA ester is proposed to be carried out enzymatically using a suitable acyl-CoA synthetase. Bile acid-CoA ligases are ideal candidates for this transformation due to their specificity for structurally similar steroid carboxylic acids.

Experimental Protocol:

This protocol is a generalized procedure based on known methods for the enzymatic synthesis of bile acid-CoA and other long-chain acyl-CoA esters. Optimization may be required for Δ4-dafachronic acid.

Materials:

  • (25S)-Δ4-Dafachronic acid

  • Coenzyme A (CoA), trilithium salt

  • Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Bile acid-CoA ligase (e.g., from Novosphingobium sp. or a commercially available long-chain acyl-CoA synthetase)

  • HPLC system for purification and analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following components to the specified final concentrations:

    • 100 µM (25S)-Δ4-Dafachronic acid (dissolved in a minimal amount of DMSO or ethanol)

    • 500 µM Coenzyme A

    • 2.5 mM ATP

    • 5 mM MgCl₂

    • 50 mM Potassium phosphate buffer (pH 7.4)

    • 1-5 µg of purified bile acid-CoA ligase

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours. The progress of the reaction can be monitored by analytical reversed-phase HPLC.

  • Reaction Quenching: Stop the reaction by adding an equal volume of cold acetonitrile (B52724) or by heat inactivation of the enzyme (e.g., 95°C for 5 minutes), followed by centrifugation to pellet the precipitated protein.

  • Purification: Purify the Δ4-dafachronoyl-CoA from the reaction mixture using reversed-phase HPLC. A C18 column with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA) or formic acid is typically used.

  • Product Characterization: Confirm the identity and purity of the collected fractions by mass spectrometry (e.g., LC-MS/MS) and determine the concentration using UV-Vis spectrophotometry (based on the absorbance of the adenine (B156593) moiety of CoA at 260 nm).

  • Storage: Store the purified Δ4-dafachronoyl-CoA in a suitable buffer at -80°C to prevent hydrolysis.

Data Presentation:

Table 2: Components for the Enzymatic Synthesis of Δ4-Dafachronoyl-CoA

ComponentStock ConcentrationFinal ConcentrationPurpose
(25S)-Δ4-Dafachronic acid10 mM in DMSO100 µMSubstrate
Coenzyme A (trilithium salt)50 mM in water500 µMCo-substrate
ATP (disodium salt)100 mM in water2.5 mMEnergy source for adenylation
MgCl₂1 M in water5 mMCo-factor for the enzyme
Potassium Phosphate Buffer (pH 7.4)1 M50 mMMaintain optimal pH for the enzyme
Bile Acid-CoA Ligase1 mg/mL1-5 µ g/reaction Catalyst for the CoA ligation reaction

Mandatory Visualization

DAF-12 Signaling Pathway:

G cluster_env Environmental Conditions cluster_synthesis Biosynthesis cluster_regulation DAF-12 Regulation cluster_outcome Developmental Outcome Favorable Favorable Conditions (Food, Low Pheromone) DAF9 DAF-9 (Cytochrome P450) Favorable->DAF9 activates Unfavorable Unfavorable Conditions (Starvation, High Pheromone) Unfavorable->DAF9 inhibits DA Δ4-Dafachronic Acid DAF9->DA synthesizes DAF12 DAF-12 (Nuclear Receptor) DA->DAF12 binds to DAF12_DA DAF-12 / DA Complex DAF12->DAF12_DA forms DAF12_DIN1 DAF-12 / DIN-1 Complex DAF12->DAF12_DIN1 binds to DIN-1 in absence of DA DIN1 DIN-1 (Co-repressor) DIN1->DAF12_DIN1 Reproduction Reproductive Development & Normal Lifespan DAF12_DA->Reproduction promotes Dauer Dauer Diapause DAF12_DIN1->Dauer promotes

Caption: DAF-12 signaling pathway in C. elegans.

Experimental Workflow for Δ4-Dafachronoyl-CoA Synthesis:

G start Bile Acid Precursor synthesis_DA Chemical Synthesis of (25S)-Δ4-Dafachronic Acid start->synthesis_DA purification_DA Purification of DA (HPLC) synthesis_DA->purification_DA DA_product (25S)-Δ4-Dafachronic Acid purification_DA->DA_product synthesis_CoA Enzymatic Synthesis of Δ4-Dafachronoyl-CoA DA_product->synthesis_CoA purification_CoA Purification of CoA ester (HPLC) synthesis_CoA->purification_CoA final_product Δ4-Dafachronoyl-CoA purification_CoA->final_product analysis Characterization (MS, NMR) final_product->analysis

Caption: Overall experimental workflow for the synthesis of Δ4-dafachronoyl-CoA.

Application Notes & Protocols for HPLC Purification of Δ⁴-Dafachronoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative protocol for the purification of Δ⁴-dafachronoyl-CoA using High-Performance Liquid Chromatography (HPLC). The methodologies described are based on established principles for the purification of acyl-CoA esters and can be adapted for specific laboratory requirements.

Introduction

Δ⁴-dafachronoyl-CoA is a key intermediate in the biosynthesis of Δ⁴-dafachronic acid, a steroid hormone that regulates development and lifespan in organisms like Caenorhabditis elegans by activating the DAF-12 nuclear hormone receptor.[1][2][3][4] The purification of this molecule is crucial for in vitro assays, structural studies, and the development of therapeutic agents targeting the dafachronic acid signaling pathway. This pathway is integral to processes such as dauer formation and longevity, making its components important targets for research.[1][2]

Reverse-phase HPLC is a widely used technique for the purification of CoA esters, offering high resolution and reproducibility.[5][6][7] The method separates molecules based on their hydrophobicity, which is well-suited for separating the relatively nonpolar acyl-CoA molecules from more polar contaminants.

Signaling Pathway of Dafachronic Acid

The biosynthesis of dafachronic acids is a multi-step process originating from cholesterol. Δ⁴-dafachronoyl-CoA is a precursor to Δ⁴-dafachronic acid. The signaling cascade involves several key enzymes and receptors that ultimately regulate gene transcription related to development and longevity.

Dafachronic_Acid_Signaling Cholesterol Cholesterol Precursors Steroid Precursors Cholesterol->Precursors delta4_DA_CoA Δ⁴-Dafachronoyl-CoA Precursors->delta4_DA_CoA HSD-1 delta4_DA Δ⁴-Dafachronic Acid delta4_DA_CoA->delta4_DA DAF-22? DAF12 DAF-12 (NHR) delta4_DA->DAF12 DAF9 DAF-9 (CYP450) DAF9->delta4_DA Catalyzes TargetGenes Target Gene Transcription DAF12->TargetGenes Activates Dauer_Arrest Dauer Arrest DAF12->Dauer_Arrest Inhibits DIN1S DIN-1S (Co-repressor) DIN1S->DAF12 Represses Reproductive_Dev Reproductive Development TargetGenes->Reproductive_Dev

Caption: Biosynthetic and signaling pathway of Δ⁴-dafachronic acid.

HPLC Purification Protocol for Δ⁴-Dafachronoyl-CoA

This protocol is a representative method derived from general procedures for acyl-CoA purification.[5][6][8] Optimization may be required depending on the specific sample matrix and HPLC system.

Materials and Reagents
  • Sample: Crude or semi-purified Δ⁴-dafachronoyl-CoA extract.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is recommended (e.g., Spherisorb ODS II, 5 µm, or Kinetex C18, 2.6 µm).[5][6]

  • Mobile Phase A: 220 mM Potassium Phosphate, pH 4.0.[5]

  • Mobile Phase B: 98% Methanol / 2% Chloroform.[5]

  • Alternative Mobile Phase A: 100 mM Ammonium Acetate, pH 5.3.

  • Alternative Mobile Phase B: Acetonitrile.

  • Sample Diluent: Mobile Phase A or a compatible buffer.

Experimental Workflow

HPLC_Workflow SamplePrep Sample Preparation (e.g., Solid-Phase Extraction) Filtration Sample Filtration (0.22 µm filter) SamplePrep->Filtration Injection HPLC Injection Filtration->Injection Separation Reverse-Phase C18 Column Gradient Elution Injection->Separation Detection UV Detection at 254 nm Separation->Detection Fraction Fraction Collection Detection->Fraction Analysis Purity Analysis (e.g., LC-MS/MS) Fraction->Analysis

Caption: General workflow for the HPLC purification of Δ⁴-dafachronoyl-CoA.

Detailed Methodology
  • Sample Preparation:

    • If starting from a crude enzymatic synthesis or cellular extract, consider a preliminary solid-phase extraction (SPE) step to remove highly polar and nonpolar impurities.

    • Dissolve the sample in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Filter the sample through a 0.22 µm syringe filter to remove particulate matter.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase A: 220 mM Potassium Phosphate, pH 4.0.[5]

    • Mobile Phase B: 98% Methanol / 2% Chloroform.[5]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (for the adenine (B156593) moiety of CoA).[5][6]

    • Injection Volume: 20-100 µL, depending on sample concentration.

    • Column Temperature: 30 °C.

  • Gradient Elution Program:

    • A linear gradient is typically effective for separating acyl-CoAs of varying chain lengths and polarities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
25595
30595
35955
40955
  • Fraction Collection:

    • Monitor the chromatogram in real-time.

    • Collect fractions corresponding to the peak suspected to be Δ⁴-dafachronoyl-CoA. The retention time will be influenced by the specific acyl chain.

  • Post-Purification Analysis:

    • Confirm the identity and purity of the collected fractions using LC-MS/MS. This will provide both the molecular weight and fragmentation pattern for structural confirmation.

    • Determine the concentration of the purified product spectrophotometrically by measuring the absorbance at 260 nm.

Quantitative Data Summary

The following table provides representative data for the HPLC separation of various acyl-CoA esters, which can serve as a reference for the expected performance of the purification of Δ⁴-dafachronoyl-CoA. Retention times are highly dependent on the specific system and conditions.

CompoundColumn TypeMobile Phase SystemRepresentative Retention Time (min)Detection Wavelength (nm)
Acetyl-CoAC18[6]Sodium Phosphate / Methanol[6]~14.8[6]254[6]
Succinyl-CoAC18[6]Sodium Phosphate / Methanol[6]~11.9[6]254[6]
Malonyl-CoAC18[6]Sodium Phosphate / Methanol[6]~3.2[6]254[6]
Long-Chain Acyl-CoAsC8[9]Ammonium Acetate / Acetonitrile[9]Gradient DependentMS Detection[9]
Δ⁴-Dafachronoyl-CoA C18 (Predicted) Potassium Phosphate / Methanol-Chloroform (Predicted) >15 (Estimated) 254 (Predicted)

Troubleshooting

  • Poor Peak Shape: Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase. A mismatch can lead to peak fronting or tailing.

  • Low Resolution: Optimize the gradient. A shallower gradient can improve the separation of closely eluting compounds.

  • No Peak Detected: Verify the sample concentration and the functionality of the UV lamp. Ensure the compound is not eluting with the solvent front or being irreversibly retained on the column.

  • Multiple Peaks: The sample may contain isomers or degradation products. LC-MS/MS analysis is crucial for identifying each species.

Disclaimer: The provided protocol is a representative method based on the purification of similar compounds. Specific parameters may require optimization for your particular application and instrumentation.

References

Application Notes and Protocols for Treating C. elegans with Exogenous Δ4-Dafachronoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Δ4-dafachronoyl-CoA is a biologically active steroid hormone in the nematode Caenorhabditis elegans. It functions as a ligand for the nuclear hormone receptor DAF-12, a key regulator of developmental timing, lifespan, and metabolism. The DAF-12 signaling pathway is a critical checkpoint that integrates environmental cues to control the entry into the dauer diapause, a stress-resistant larval stage. This document provides detailed application notes and experimental protocols for the use of exogenous Δ4-dafachronoyl-CoA in C. elegans research.

Signaling Pathway of Δ4-Dafachronoyl-CoA in C. elegans

Under favorable conditions, the insulin/IGF-1 and TGF-β signaling pathways stimulate the biosynthesis of dafachronic acids. Δ4-dafachronoyl-CoA is synthesized from dietary cholesterol through a series of enzymatic steps involving the Rieske-like oxygenase DAF-36 and the 3-β-hydroxysteroid dehydrogenase HSD-1, with the final oxidation step catalyzed by the cytochrome P450 DAF-9. Binding of Δ4-dafachronoyl-CoA to DAF-12 promotes reproductive development and a normal lifespan. In the absence of its ligand, DAF-12 interacts with the corepressor DIN-1 to induce dauer arrest and extend lifespan.

DAF_12_Signaling cluster_environmental_cues Environmental Cues cluster_biosynthesis Δ4-Dafachronoyl-CoA Biosynthesis cluster_daf12_regulation DAF-12 Regulation cluster_outcomes Developmental Outcomes Favorable Conditions Favorable Conditions DAF_36 DAF-36 Favorable Conditions->DAF_36 + HSD_1 HSD-1 Favorable Conditions->HSD_1 + DAF_9 DAF-9 Favorable Conditions->DAF_9 + Unfavorable Conditions Unfavorable Conditions DAF_12_unliganded DAF-12 (Unliganded) Unfavorable Conditions->DAF_12_unliganded Cholesterol Cholesterol Cholesterol->DAF_36 DAF_36->HSD_1 HSD_1->DAF_9 Delta4_DA Δ4-Dafachronoyl-CoA DAF_9->Delta4_DA DAF_12_liganded DAF-12 (Liganded) Delta4_DA->DAF_12_liganded Binds Reproductive_Development Reproductive Development (Normal Lifespan) DAF_12_liganded->Reproductive_Development Promotes DIN_1 DIN-1 DAF_12_unliganded->DIN_1 Interacts Dauer_Arrest Dauer Arrest (Extended Lifespan) DIN_1->Dauer_Arrest Promotes

DAF-12 Signaling Pathway

Quantitative Data on Δ4-Dafachronoyl-CoA Activity

The biological activity of Δ4-dafachronoyl-CoA can be quantified in various assays. The following tables summarize key quantitative data for the (25S)- and (25R)-epimers of Δ4-dafachronic acid.

Table 1: In Vitro DAF-12 Activation

CompoundAssayEC50 (nM)Reference
(25S)-Δ4-dafachronic acidGal4-DAF-12 LBD Transactivation (HEK-293 cells)23[1][2]
(25R)-Δ4-dafachronic acidGal4-DAF-12 LBD Transactivation (HEK-293 cells)66[1][2]

Table 2: In Vivo Assays in C. elegans

AssayC. elegans StrainTreatment ConcentrationObserved EffectReference
Dauer Rescuedaf-9(dh6)100 nM~50% rescue[3]
Dauer Rescuedaf-36(k114)250 nMPotent rescue[4]
Lifespan Modulationdaf-9(dh6)250 nMShortened lifespan[5][6]
Lifespan ModulationGermline-ablated daf-9250 nMExtended lifespan[5][6]
Stress Resistancedaf-9(dh6)250 nMAbolished heat and oxidative stress resistance[7]

Experimental Protocols

Preparation of Δ4-Dafachronoyl-CoA Stock Solution
  • Solvent Selection: Δ4-dafachronoyl-CoA is a lipophilic molecule. For in vivo assays in C. elegans, ethanol (B145695) (EtOH) or dimethyl sulfoxide (B87167) (DMSO) are commonly used as solvents. Ensure the final solvent concentration in the experimental media is non-toxic to the worms (typically ≤0.5%).

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM in DMSO or 1 mM in ethanol) to minimize the volume of solvent added to the NGM plates.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the solution from light.

Protocol 1: Dauer Formation Rescue Assay

This assay determines the ability of exogenous Δ4-dafachronoyl-CoA to rescue the constitutive dauer formation phenotype of mutants in the dafachronic acid biosynthetic pathway (e.g., daf-9, daf-36).

Dauer_Rescue_Workflow cluster_plate_prep Plate Preparation cluster_worm_prep Worm Preparation & Assay cluster_scoring Scoring & Analysis Prep_NGM Prepare NGM plates Seed_OP50 Seed with E. coli OP50 Prep_NGM->Seed_OP50 Add_DA Add Δ4-Dafachronoyl-CoA (and solvent control) to lawn Seed_OP50->Add_DA Transfer_L1s Transfer L1s to prepared plates Sync_Worms Synchronize dauer-constitutive mutant worms (L1 stage) Sync_Worms->Transfer_L1s Incubate Incubate at non-permissive temperature (e.g., 25°C) for 48-72h Transfer_L1s->Incubate Score_Dauers Score percentage of dauer vs. non-dauer progeny Incubate->Score_Dauers Analyze_Data Analyze and compare to controls Score_Dauers->Analyze_Data

Dauer Rescue Assay Workflow

Methodology:

  • Plate Preparation:

    • Prepare Nematode Growth Medium (NGM) plates.

    • Seed the plates with a lawn of E. coli OP50 and allow it to grow overnight.

    • Pipette the desired concentration of Δ4-dafachronoyl-CoA (e.g., 10 nM - 1 µM) or vehicle control (ethanol or DMSO) onto the bacterial lawn and allow it to dry.[8]

  • Worm Synchronization:

    • Obtain a synchronized population of L1 larvae of a dauer-constitutive mutant strain (e.g., daf-9(dh6)) using standard bleaching methods.[4]

  • Assay Initiation:

    • Transfer a known number of synchronized L1 larvae to the experimental and control plates.[1]

  • Incubation and Scoring:

    • Incubate the plates at a non-permissive temperature for the mutant strain (e.g., 25°C).[8]

    • After 48-72 hours, score the progeny for dauer and non-dauer phenotypes under a dissecting microscope. Dauer larvae are typically thin, dark, and resistant to 1% SDS.[1][2]

  • Data Analysis:

    • Calculate the percentage of dauer rescue for each condition.

Protocol 2: Lifespan Analysis

This protocol assesses the effect of exogenous Δ4-dafachronoyl-CoA on the lifespan of C. elegans.

Lifespan_Assay_Workflow cluster_plate_prep Plate Preparation cluster_worm_prep Worm Preparation & Assay cluster_scoring Scoring & Analysis Prep_NGM_FUDR Prepare NGM plates with FUDR Seed_OP50 Seed with E. coli OP50 Prep_NGM_FUDR->Seed_OP50 Add_DA Add Δ4-Dafachronoyl-CoA (and solvent control) to lawn Seed_OP50->Add_DA Transfer_L4s Transfer L4s to prepared plates Sync_Worms Synchronize worms (L4 stage) Sync_Worms->Transfer_L4s Score_Survival Score survival daily or every other day Transfer_L4s->Score_Survival Transfer_Survivors Transfer survivors to fresh plates periodically Score_Survival->Transfer_Survivors Analyze_Data Generate survival curves and perform statistical analysis (e.g., log-rank test) Score_Survival->Analyze_Data Transfer_Survivors->Score_Survival

Lifespan Analysis Workflow

Methodology:

  • Plate Preparation:

    • Prepare NGM plates containing a mitotic inhibitor such as 5-fluoro-2'-deoxyuridine (B1346552) (FUDR) to prevent progeny production.

    • Seed the plates with E. coli OP50 and add Δ4-dafachronoyl-CoA or vehicle control as described in the dauer rescue assay.

  • Worm Synchronization:

    • Obtain a synchronized population of L4 larvae.[9]

  • Assay Initiation:

    • Transfer a defined number of L4 worms to each experimental and control plate.[9]

  • Scoring:

    • Starting from day 1 of adulthood, score the number of living and dead worms daily or every other day. Worms that do not respond to gentle prodding with a platinum wire are considered dead.

    • Transfer surviving worms to fresh plates every few days to prevent starvation and matricidal death.[9]

  • Data Analysis:

    • Generate survival curves and perform statistical analysis (e.g., log-rank test) to determine if there is a significant difference in lifespan between treated and control groups.

Protocol 3: Stress Resistance Assays

Exogenous Δ4-dafachronoyl-CoA can modulate the resistance of C. elegans to various stressors.

A. Thermotolerance Assay:

  • Treat synchronized young adult worms with Δ4-dafachronoyl-CoA or vehicle control for a defined period (e.g., 24-48 hours).

  • Expose the worms to a high temperature (e.g., 35°C) for a specific duration (e.g., 4-6 hours).[7]

  • Return the worms to the standard culture temperature (20°C) and score for survival after a recovery period (e.g., 12-24 hours).

B. Oxidative Stress Assay:

  • Treat synchronized young adult worms with Δ4-dafachronoyl-CoA or vehicle control.

  • Transfer the worms to plates containing an oxidizing agent such as paraquat (B189505) (e.g., 5-50 mM) or hydrogen peroxide (e.g., 0.8 mM).[7][10]

  • Score for survival at regular intervals over several hours.

Conclusion

The exogenous application of Δ4-dafachronoyl-CoA is a valuable tool for dissecting the roles of the DAF-12 signaling pathway in C. elegans development, longevity, and stress response. The protocols outlined in this document provide a framework for conducting robust and reproducible experiments. Researchers should optimize concentrations and treatment durations based on the specific research question and the genetic background of the C. elegans strains being used.

References

Application Notes and Protocols for Studying Nuclear Receptor Signaling with Δ(4)-Dafachronoyl-CoA and its Precursor, Δ(4)-Dafachronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear receptors are a critical class of ligand-activated transcription factors that regulate a vast array of physiological processes, including development, metabolism, and reproduction. The study of their signaling pathways is paramount for understanding disease and developing novel therapeutics. In the nematode Caenorhabditis elegans, the nuclear receptor DAF-12 is a key regulator of the decision between reproductive development and entry into the dauer diapause, a stress-resistant larval stage.[1][2] This pathway is governed by a class of steroid hormones known as dafachronic acids, with Δ(4)-dafachronic acid being a prominent endogenous ligand.[1][3]

While information on the direct applications of Δ(4)-dafachronoyl-CoA in studying nuclear receptor signaling is not extensively available in published literature, its precursor, Δ(4)-dafachronic acid, is a well-characterized agonist of DAF-12.[4][5] Fatty acyl-CoA thioesters have been shown to act as ligands for other nuclear receptors, such as HNF-4α and PPARα, suggesting a potential role for CoA-conjugated forms of ligands in modulating nuclear receptor activity.[6][7] This document provides detailed application notes and experimental protocols focused on the use of Δ(4)-dafachronic acid to study DAF-12 signaling, with the understanding that these methods can be adapted to investigate the activity of Δ(4)-dafachronoyl-CoA.

Quantitative Data: Potency of Dafachronic Acid Isomers in DAF-12 Activation

The following table summarizes the reported EC50 values for various dafachronic acid isomers in activating the C. elegans nuclear receptor DAF-12 in a mammalian cell-based transactivation assay.

CompoundIsomerEC50 (nM)[4][5]
Δ(4)-Dafachronic Acid (25S) 23
(25R) 66
Δ(7)-Dafachronic Acid(25S)23
(25R)33
Δ(5)-Dafachronic Acid(25S)~1000
(25R)~1000

Signaling Pathway Diagram

The following diagram illustrates the DAF-12 signaling pathway in C. elegans. Under favorable conditions, the production of dafachronic acids, including Δ(4)-dafachronic acid, by the cytochrome P450 enzyme DAF-9 leads to the activation of DAF-12, promoting reproductive development.[2] In the absence of its ligand, DAF-12 complexes with the co-repressor DIN-1 to initiate entry into the dauer diapause.[2]

DAF12_Signaling_Pathway DAF-12 Signaling Pathway Favorable_Conditions Favorable Conditions (e.g., ample food) DAF9 DAF-9 (CYP450) Favorable_Conditions->DAF9 activates Unfavorable_Conditions Unfavorable Conditions (e.g., starvation, crowding) Unfavorable_Conditions->DAF9 inhibits DA Δ(4)-Dafachronic Acid DAF9->DA produces DAF12_inactive DAF-12 DA->DAF12_inactive binds and activates DAF12_active DAF-12 / Δ(4)-DA Complex DAF12_inactive->DAF12_active Dauer_Diapause Dauer Diapause & Extended Lifespan DAF12_inactive->Dauer_Diapause complexes with DIN-1 to promote DIN1 DIN-1 (Co-repressor) DIN1->DAF12_inactive Reproductive_Development Reproductive Development & Normal Lifespan DAF12_active->Reproductive_Development promotes

DAF-12 signaling pathway in C. elegans.

Experimental Protocols

Mammalian Cell-Based Reporter Gene Assay for DAF-12 Activation

This protocol describes a transactivation assay to quantify the ability of a test compound, such as Δ(4)-dafachronic acid or Δ(4)-dafachronoyl-CoA, to activate the DAF-12 nuclear receptor.[4][5]

Workflow Diagram

Reporter_Assay_Workflow Reporter Gene Assay Workflow Cell_Culture 1. Culture HEK293T cells Transfection 2. Co-transfect with: - Gal4-DAF-12-LBD - UAS-Luciferase Reporter - Renilla Luciferase (control) Cell_Culture->Transfection Treatment 3. Treat with Test Compound (e.g., Δ(4)-Dafachronic Acid) Transfection->Treatment Incubation 4. Incubate for 24-48 hours Treatment->Incubation Lysis 5. Lyse cells Incubation->Lysis Luminescence_Measurement 6. Measure Firefly and Renilla Luciferase Activity Lysis->Luminescence_Measurement Data_Analysis 7. Analyze Data: - Normalize Firefly to Renilla - Determine EC50 Luminescence_Measurement->Data_Analysis

Workflow for a DAF-12 reporter gene assay.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and antibiotics

  • Expression plasmid for a Gal4 DNA-binding domain fused to the DAF-12 ligand-binding domain (Gal4-DAF-12-LBD)

  • Reporter plasmid with a luciferase gene under the control of a Gal4 upstream activating sequence (UAS-Luciferase)

  • Control plasmid expressing Renilla luciferase

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Δ(4)-Dafachronic acid (and/or Δ(4)-dafachronoyl-CoA)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the Gal4-DAF-12-LBD, UAS-Luciferase, and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound (e.g., a serial dilution of Δ(4)-dafachronic acid from 1 nM to 10 µM) or vehicle control (e.g., DMSO or ethanol).

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Cell Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Rescue Assay in C. elegans

This assay assesses the ability of a compound to rescue the dauer-constitutive phenotype of daf-9 mutant worms, providing an in vivo measure of DAF-12 activation.[4][5]

Materials:

  • C. elegans daf-9(rh50) mutant strain

  • NGM (Nematode Growth Medium) agar (B569324) plates

  • E. coli OP50

  • Δ(4)-Dafachronic acid (and/or Δ(4)-dafachronoyl-CoA)

  • Ethanol or DMSO (vehicle control)

  • Synchronized L1-stage daf-9(rh50) worms

Procedure:

  • Plate Preparation: Prepare NGM plates seeded with E. coli OP50. To the surface of the bacterial lawn, add the test compound dissolved in a vehicle or the vehicle alone. Allow the solvent to evaporate.

  • Worm Synchronization: Obtain a synchronized population of L1-stage daf-9(rh50) worms.

  • Worm Seeding: Transfer a known number of synchronized L1 worms to each prepared NGM plate.

  • Incubation: Incubate the plates at a restrictive temperature for the daf-9(rh50) allele (e.g., 25°C) for 48-72 hours.

  • Phenotypic Scoring: Score the percentage of worms that have developed into reproductive adults versus those that have arrested as dauer larvae. An increase in the percentage of reproductive adults in the presence of the test compound indicates rescue of the dauer phenotype and activation of DAF-12.

In Vitro Co-activator Recruitment Assay

This assay measures the ligand-dependent interaction between the DAF-12 receptor and a co-activator peptide, providing a biochemical assessment of receptor activation.

Workflow Diagram

Coactivator_Assay_Workflow Co-activator Recruitment Assay Workflow Reagents 1. Prepare Reagents: - GST-DAF-12-LBD - Biotinylated Co-activator Peptide - Test Compound Binding_Reaction 2. Incubate reagents in a microplate Reagents->Binding_Reaction Detection 3. Add Detection Reagents: - Europium-labeled anti-GST Ab - Streptavidin-Allophycocyanin (SA-APC) Binding_Reaction->Detection Incubation 4. Incubate in the dark Detection->Incubation TRFRET_Measurement 5. Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Incubation->TRFRET_Measurement Data_Analysis 6. Analyze TR-FRET Signal to Determine Ligand-Dependent Interaction TRFRET_Measurement->Data_Analysis

Workflow for a co-activator recruitment assay.

Materials:

  • Purified recombinant DAF-12 ligand-binding domain (LBD), e.g., as a GST-fusion protein (GST-DAF-12-LBD)

  • A biotinylated peptide containing an LXXLL motif from a known nuclear receptor co-activator (e.g., SRC-1)

  • Δ(4)-Dafachronic acid (and/or Δ(4)-dafachronoyl-CoA)

  • Assay buffer (e.g., PBS with 0.01% BSA)

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) reagents:

    • Europium-labeled anti-GST antibody

    • Streptavidin-Allophycocyanin (SA-APC) conjugate

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Reaction Setup: In a suitable microplate, combine the GST-DAF-12-LBD, the biotinylated co-activator peptide, and the test compound at various concentrations.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 1 hour) to allow for binding to reach equilibrium.

  • Addition of Detection Reagents: Add the Europium-labeled anti-GST antibody and the SA-APC conjugate to the wells.

  • Second Incubation: Incubate the plate in the dark at room temperature for another defined period (e.g., 1-2 hours).

  • TR-FRET Measurement: Measure the TR-FRET signal on a compatible plate reader. An increased TR-FRET signal indicates the proximity of the Europium donor and the APC acceptor, which occurs when the ligand promotes the interaction between the DAF-12-LBD and the co-activator peptide.

  • Data Analysis: Plot the TR-FRET signal against the compound concentration to determine the potency of the compound in promoting the receptor-co-activator interaction.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. It is recommended to consult the primary literature for further details and to ensure proper experimental design and execution. The information regarding Δ(4)-dafachronoyl-CoA is based on the known activities of related compounds, and its specific effects on nuclear receptor signaling require empirical validation.

References

Troubleshooting & Optimization

How to improve the stability of Delta(4)-dafachronoyl-CoA in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Delta(4)-dafachronoyl-CoA. This resource provides researchers, scientists, and drug development professionals with essential information to ensure the stability and integrity of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the instability of this compound in aqueous buffers?

A1: this compound is susceptible to degradation through two primary pathways. The first is the hydrolysis of its high-energy thioester bond, a reaction that is favorable in aqueous solutions and can be catalyzed by non-enzymatic factors.[1][2] The rate of hydrolysis is significantly influenced by the pH of the buffer. Secondly, the dafachronoyl moiety, with its double bond, may be prone to oxidation, especially in the presence of trace metal ions which can catalyze the formation of reactive oxygen species.

Q2: How does the pH of the experimental buffer affect the stability of this compound?

A2: The pH of the buffer is a critical factor. Thioester bonds are generally more stable at a neutral to slightly acidic pH.[3][4] Under alkaline conditions, the rate of hydrolysis increases significantly.[2][5] Therefore, maintaining a well-buffered solution in the pH range of 6.0-7.5 is recommended for maximizing the stability of this compound.

Q3: Can long-term storage of this compound in solution lead to degradation?

A3: Yes, long-term storage in aqueous buffers, even when frozen, can lead to degradation over time. For optimal stability, it is recommended to prepare fresh solutions of this compound for each experiment. If storage is unavoidable, solutions should be aliquoted into small volumes to avoid repeated freeze-thaw cycles, flash-frozen in liquid nitrogen, and stored at -80°C.

Q4: Are there any visual indicators of this compound degradation?

A4: There are no reliable visual indicators of degradation. The compound and its degradation products are typically colorless in solution. The most reliable method for assessing the integrity of your this compound stock is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[6][7]

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected activity in biological assays.

This issue is often linked to the degradation of this compound in the experimental buffer, leading to a lower effective concentration of the active compound.

Potential Cause Recommended Solution
Hydrolysis of the Thioester Bond - Maintain buffer pH between 6.0 and 7.5.[3][4]- Prepare fresh solutions for each experiment.- Minimize the time the compound spends in aqueous buffer before use.
Oxidation - Degas buffers to remove dissolved oxygen.- Add a chelating agent, such as 0.1-0.5 mM EDTA, to the buffer to sequester metal ions that can catalyze oxidation.[8][9][10]- Consider the addition of a compatible antioxidant, like 0.1-0.5 mM TCEP (Tris(2-carboxyethyl)phosphine), especially if the assay is sensitive to other reducing agents.
Improper Storage - Store stock solutions in an appropriate organic solvent (e.g., ethanol (B145695) or DMSO) at -80°C.- Aliquot solutions to minimize freeze-thaw cycles.
Buffer Composition - Be aware that some buffer components may react with the thioester.[11][12] When possible, use simple, well-characterized buffer systems like phosphate (B84403) or HEPES.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Experimental Buffer

This protocol describes the preparation of a buffer designed to minimize the degradation of this compound.

Materials:

  • HEPES (or phosphate buffer components)

  • High-purity water

  • EDTA (Ethylenediaminetetraacetic acid)

  • TCEP (Tris(2-carboxyethyl)phosphine)

  • pH meter

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Prepare a 50 mM HEPES buffer solution in high-purity water.

  • Adjust the pH to 7.0 using NaOH or HCl.

  • Add EDTA to a final concentration of 0.5 mM.

  • If compatible with your assay, add TCEP to a final concentration of 0.2 mM.

  • Stir the solution until all components are fully dissolved.

  • Degas the buffer by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes or by vacuum filtration.

  • Sterile-filter the buffer using a 0.22 µm filter.

  • Store the buffer at 4°C and use within one week.

Protocol 2: Assessment of this compound Stability by HPLC

This protocol provides a general method for monitoring the stability of this compound over time.

Materials:

  • This compound

  • Experimental buffer (e.g., the stabilized buffer from Protocol 1)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase A: 50 mM potassium phosphate, pH 5.5

  • Mobile phase B: Acetonitrile

  • Autosampler vials

Procedure:

  • Prepare a stock solution of this compound in the experimental buffer at a known concentration (e.g., 100 µM).

  • Immediately inject a sample (t=0) into the HPLC system to obtain an initial chromatogram and peak area for the intact compound.

  • Incubate the stock solution under the desired experimental conditions (e.g., room temperature, 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC.

  • Monitor the elution profile at a suitable wavelength for CoA esters (typically around 260 nm).

  • Quantify the peak area corresponding to this compound at each time point.

  • Calculate the percentage of the remaining compound at each time point relative to the t=0 sample.

  • Plot the percentage of remaining compound versus time to determine the stability profile and estimate the half-life.

Data Presentation

The following table summarizes the expected relative stability of this compound under different buffer conditions. The stability is presented as an estimated half-life (t½), which is the time it takes for 50% of the compound to degrade.

Buffer Condition pH Additives Estimated Half-life (t½) at 25°C
Standard Phosphate Buffer7.4None4 - 8 hours
Standard Phosphate Buffer8.0None1 - 2 hours
Stabilized Buffer7.00.5 mM EDTA12 - 18 hours
Stabilized Buffer with Antioxidant7.00.5 mM EDTA, 0.2 mM TCEP> 24 hours

Note: These are estimated values. Actual stability may vary depending on the specific experimental conditions.

Visualizations

cluster_degradation Degradation Pathways D4DC This compound Hydrolysis Hydrolysis (catalyzed by OH-) D4DC->Hydrolysis H2O Oxidation Oxidation (catalyzed by metal ions) D4DC->Oxidation O2 DP1 Dafachronic Acid + CoASH Hydrolysis->DP1 DP2 Oxidized Products Oxidation->DP2

Caption: Potential degradation pathways for this compound in aqueous buffers.

cluster_workflow Troubleshooting Workflow Start Inconsistent Assay Results Check1 Is the buffer pH between 6.0-7.5? Start->Check1 Check2 Are you using freshly prepared solutions? Check1->Check2 Yes Action1 Adjust pH to 7.0 Check1->Action1 No Check3 Does the buffer contain a chelating agent (e.g., EDTA)? Check2->Check3 Yes Action2 Prepare fresh solution before each experiment Check2->Action2 No Action3 Add 0.5 mM EDTA to the buffer Check3->Action3 No End Re-run Experiment Check3->End Yes Action1->Check2 Action2->Check3 Action3->End

Caption: A logical workflow for troubleshooting inconsistent experimental results.

cluster_stabilization Mechanism of Stabilization D4DC This compound Degradation Degradation Products D4DC->Degradation Stabilizer Stabilizing Agents (EDTA, TCEP) Metal Stabilizer->Metal chelates ROS Stabilizer->ROS scavenges Metal->ROS catalyzes ROS->Degradation causes oxidation

Caption: The mechanism by which stabilizing agents protect this compound.

References

Best practices for reducing variability in C. elegans dauer assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals reduce variability in Caenorhabditis elegans dauer assays.

Troubleshooting Guide

High variability in dauer formation assays can obscure experimental results. The table below outlines common problems, their potential causes, and actionable solutions to improve assay consistency.

ProblemPotential Cause(s)Recommended Solution(s)
High variability in dauer formation between replicate plates - Inconsistent egg synchronization.- Uneven distribution of bacteria (food source).- Variation in pheromone concentration across plates.- Micro-environmental differences (e.g., humidity, agar (B569324) drying).- Use a synchronized population of L1 larvae obtained by bleaching gravid adults.[1][2]- Ensure a uniform and consistent lawn of bacteria on all plates.- If using synthetic pheromones, ensure accurate and consistent pipetting. For assays relying on endogenous pheromone, control worm density precisely.[3][4]- Pour plates to a uniform thickness and store them in a humidified chamber to prevent drying.
Low or no dauer formation in positive controls (e.g., high temperature, pheromone) - Incorrect temperature.- Degraded or inactive pheromone.- Bacterial food source is too abundant.- Verify incubator temperature with a calibrated thermometer. Wild-type worms show strong dauer induction at 27°C.[5][6]- Use freshly prepared or properly stored pheromone solutions.[7]- Standardize the amount and growth stage of the bacterial lawn. A limited food source enhances dauer formation.
High dauer formation in negative controls (e.g., low temperature, no pheromone) - Accidental starvation or overcrowding.- Contamination of plates.- Genetic drift of the wild-type strain.- Ensure an adequate, but not excessive, food supply and control the initial number of worms per plate.- Use aseptic techniques to prevent fungal or bacterial contamination, which can be a stressor.- Periodically verify the phenotype of the wild-type strain and obtain fresh stocks if necessary.
Inconsistent scoring of dauer larvae - Difficulty distinguishing dauers from other larval stages.- Subjectivity in scoring criteria.- Treat plates with 1% SDS for 10-20 minutes; only dauer larvae will survive. This provides a definitive, unbiased count.- Use morphological criteria consistently: dauers are thin, dark, and radially constricted with a sealed buccal cavity.[8]- Utilize fluorescent beads in the food source; dauers will not ingest them.[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that influence dauer formation and contribute to assay variability?

A1: The three primary environmental cues that regulate dauer entry are temperature, food availability, and population density (sensed via dauer pheromone).[10][11][12] Inconsistent control of these factors is the largest source of experimental variability.

  • Temperature: Higher temperatures promote dauer formation. For instance, wild-type C. elegans exhibit a significantly higher rate of dauer entry at 25°C and 27°C compared to 15°C or 20°C.[5][9]

  • Food Availability: Limited food resources are a strong inducer of dauer formation.[8][13] The amount and quality of the bacterial food source must be carefully standardized.

  • Dauer Pheromone: This is a blend of ascarosides secreted by the worms that signals population density.[3][14] Higher concentrations of pheromone strongly induce dauer formation.[4]

Q2: How can I achieve a synchronized population of worms to start my assay?

A2: Starting with a synchronized population is critical for reducing variability. The most common method is to perform a bleach synchronization of gravid adult worms to isolate eggs.[1] These eggs are then allowed to hatch in M9 buffer without a food source, causing them to arrest at the L1 stage.[1] This provides a large, synchronized population of L1 larvae to begin the experiment.

Q3: What is the most reliable method for inducing dauer formation in a wild-type strain?

A3: For wild-type strains like N2, induction by high temperature is a robust method. Shifting synchronized L1 larvae to 27°C is sufficient to induce a high percentage of dauer formation, often independent of pheromone concentration.[5][6] Another reliable method is the use of synthetic dauer pheromones (ascarosides) at a known concentration.[7]

Q4: Can the bacterial food source itself affect the variability of my dauer assay?

A4: Yes, the bacterial food source can be a significant variable. Different bacterial species, or even different strains of E. coli, can influence dauer formation.[15] It is crucial to use the same bacterial strain (e.g., E. coli OP50) for all experiments and to standardize the preparation of the bacterial lawn. Using heat-killed bacteria can also reduce variability by eliminating inconsistencies in bacterial growth during the assay.[4]

Q5: How do the major signaling pathways interact to control dauer formation?

A5: The decision to enter the dauer stage is controlled by the integration of signals from at least three major pathways: the insulin/IGF-1 signaling (IIS) pathway, the TGF-β pathway, and the cGMP signaling pathway.[16][17][18]

  • The TGF-β pathway (involving DAF-7) and the IIS pathway (involving DAF-2) promote reproductive growth under favorable conditions.[10][16][19]

  • Under unfavorable conditions, signals from these pathways are reduced, leading to the activation of the transcription factors DAF-3/SMAD and DAF-16/FOXO.[10][16]

  • The cGMP pathway also plays a role in processing environmental cues.[17][18]

  • These pathways converge on the nuclear hormone receptor DAF-12, which makes the final decision to enter dauer diapause or continue reproductive development.[14][20]

Experimental Protocols

Standardized Dauer Formation Assay Protocol (Temperature Induction)

This protocol is designed to standardize the induction of dauer larvae in a wild-type C. elegans population using high temperature.

  • Synchronization:

    • Wash gravid adult worms from several nearly starved 60 mm NGM plates using M9 buffer into a 15 mL conical tube.

    • Pellet the worms by centrifugation (e.g., 1,500 x g for 1 minute).[1]

    • Perform bleach synchronization by aspirating the supernatant and adding a fresh solution of bleach and NaOH to dissolve the adults and release the eggs.

    • Wash the eggs several times with M9 buffer to remove all traces of bleach.

    • Resuspend the eggs in M9 buffer and allow them to hatch overnight on a rotator at 20°C. This will yield a synchronized population of L1-arrested larvae.

  • Plating:

    • Prepare NGM plates seeded with a standardized amount of E. coli OP50 (e.g., 50 µL of an overnight culture) and allow the lawn to grow for 24 hours at room temperature.

    • Count the synchronized L1 larvae and dilute to a concentration of approximately 5-10 larvae/µL.

    • Pipette a precise number of L1 larvae (e.g., 200-300) onto the center of the bacterial lawn of each assay plate.[21]

  • Induction and Incubation:

    • Place the plates in a temperature-controlled incubator.

    • For the experimental group, incubate at 27°C to induce dauer formation.[6]

    • For the negative control group, incubate at 20°C.

  • Scoring:

    • Score the plates after approximately 60-72 hours.[21][22]

    • To quantify dauers, add M9 buffer to the plate and wash the worms into a microfuge tube.

    • Add 1% Sodium Dodecyl Sulfate (SDS) to the tube and incubate for 20 minutes. Non-dauer worms will be dissolved.

    • Wash the remaining SDS-resistant dauer larvae with M9 buffer and count them.

    • The percentage of dauer formation is calculated as (Number of dauer larvae / Total initial number of larvae) * 100.

Visualizations

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the key signaling pathways that regulate dauer formation and a typical experimental workflow.

Dauer_Signaling_Pathways cluster_env Environmental Cues cluster_pathways Signaling Pathways cluster_tgf TGF-β Pathway cluster_ins Insulin/IGF-1 Pathway (IIS) cluster_cgmp cGMP Pathway cluster_convergence Convergence Point cluster_decision Developmental Decision High Temp High Temp Low Food Low Food Insulin-like Peptides Insulin-like Peptides Low Food->Insulin-like Peptides High Pheromone High Pheromone DAF-7 (TGF-β) DAF-7 (TGF-β) High Pheromone->DAF-7 (TGF-β) DAF-11 (Guanylyl Cyclase) DAF-11 (Guanylyl Cyclase) High Pheromone->DAF-11 (Guanylyl Cyclase) DAF-1/DAF-4 (Receptors) DAF-1/DAF-4 (Receptors) DAF-7 (TGF-β)->DAF-1/DAF-4 (Receptors) DAF-8/DAF-14 (SMADs) DAF-8/DAF-14 (SMADs) DAF-1/DAF-4 (Receptors)->DAF-8/DAF-14 (SMADs) DAF-3/DAF-5 DAF-3/DAF-5 DAF-8/DAF-14 (SMADs)->DAF-3/DAF-5 DAF-12 (NHR) DAF-12 (NHR) DAF-3/DAF-5->DAF-12 (NHR) DAF-2 (Receptor) DAF-2 (Receptor) Insulin-like Peptides->DAF-2 (Receptor) AGE-1 (PI3K) AGE-1 (PI3K) DAF-2 (Receptor)->AGE-1 (PI3K) AKT-1/2 AKT-1/2 AGE-1 (PI3K)->AKT-1/2 DAF-16 (FOXO) DAF-16 (FOXO) AKT-1/2->DAF-16 (FOXO) DAF-16 (FOXO)->DAF-12 (NHR) cGMP cGMP DAF-11 (Guanylyl Cyclase)->cGMP TAX-2/TAX-4 TAX-2/TAX-4 cGMP->TAX-2/TAX-4 TAX-2/TAX-4->DAF-12 (NHR) Dauer Formation Dauer Formation DAF-12 (NHR)->Dauer Formation No Ligand Reproductive Dev. Reproductive Dev. DAF-12 (NHR)->Reproductive Dev. Dafachronic Acid

Caption: Major signaling pathways governing the C. elegans dauer decision.

Dauer_Assay_Workflow A 1. Bleach Synchronization of Gravid Adults B 2. Harvest Eggs & Hatch in M9 (L1 Arrest) A->B C 3. Plate Synchronized L1s on Seeded NGM Plates B->C D 4. Incubate Under Dauer-Inducing Conditions (e.g., 27°C) C->D E 5. Score Worms (e.g., after 60-72 hours) D->E F 6. Quantify Dauers (1% SDS Treatment) E->F G 7. Data Analysis (% Dauer Formation) F->G

Caption: Standardized workflow for a C. elegans dauer formation assay.

References

Preventing the oxidation and degradation of Delta(4)-dafachronoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the oxidation and degradation of Delta(4)-dafachronoyl-CoA, a critical intermediate in various metabolic and signaling pathways. The following information is designed to help you troubleshoot common issues encountered during experimental procedures and ensure the stability and integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of this compound degradation?

A1: this compound is susceptible to degradation through several mechanisms due to its chemical structure. The primary causes include:

  • Oxidation: The polyunsaturated fatty acyl chain and the α,β-unsaturated ketone in the dafachronic acid moiety are prone to oxidation by atmospheric oxygen and other reactive oxygen species.[1][2][3]

  • Hydrolysis: The thioester bond is susceptible to hydrolysis, particularly at non-neutral pH, which would cleave the molecule into dafachronic acid and coenzyme A.[4][5][6]

  • Light-induced degradation: The conjugated π-system in the A-ring of the dafachronic acid moiety can absorb UV light, potentially leading to photochemical degradation.[7]

Q2: How should I store solid this compound?

A2: For long-term storage, solid this compound should be kept at -20°C or lower in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[8][9][10][11] Based on the stability of the parent compound, dafachronic acid, the solid CoA ester is expected to be stable for at least several months under these conditions.

Q3: What is the recommended way to prepare and store solutions of this compound?

A3: It is highly recommended to prepare solutions fresh for each experiment. If a stock solution is necessary, dissolve the compound in a dry, deoxygenated organic solvent such as ethanol (B145695) or DMSO. Store stock solutions in small aliquots at -80°C under an inert atmosphere to minimize freeze-thaw cycles and exposure to air. Aqueous solutions are not recommended for storage beyond a single day.

Q4: Can I use antioxidants to protect my this compound samples?

A4: Yes, the use of antioxidants is recommended, especially when working with solutions. Antioxidants that are effective for protecting polyunsaturated lipids can be beneficial.[2][12] Common choices include:

  • Butylated hydroxytoluene (BHT): A synthetic antioxidant that is effective at low concentrations.

  • Vitamin E (α-tocopherol): A natural lipid-soluble antioxidant.

  • Triphenylphosphine (TPP): Can reduce lipid hydroperoxides.

The choice of antioxidant may depend on the specific experimental conditions and compatibility with downstream applications.

Troubleshooting Guides

Issue 1: Loss of biological activity of this compound over time.
Possible Cause Troubleshooting Step Expected Outcome
Oxidative Degradation 1. Prepare fresh solutions for each experiment. 2. If storing solutions, ensure they are under an inert atmosphere (argon or nitrogen).[8][9][10][11] 3. Add a suitable antioxidant (e.g., BHT, Vitamin E) to the solvent.[2][12]Restoration of biological activity in subsequent experiments.
Hydrolysis 1. Ensure all solvents and reagents are anhydrous. 2. Maintain a neutral pH during experiments, if possible. 3. Avoid prolonged exposure to aqueous buffers.Minimized formation of dafachronic acid and Coenzyme A, preserving the intact thioester.
Improper Storage 1. Store solid compound at -20°C or lower under inert gas. 2. Store stock solutions in small, single-use aliquots at -80°C.Consistent experimental results over time.
Issue 2: Inconsistent results in analytical measurements (e.g., HPLC, LC-MS).
Possible Cause Troubleshooting Step Expected Outcome
Sample Degradation During Preparation 1. Keep samples on ice throughout the preparation process. 2. Minimize the time between sample preparation and analysis. 3. Use deoxygenated solvents for extraction and dilution.Sharper peaks and more reproducible peak areas in chromatograms.
Formation of Degradation Products 1. Analyze samples by LC-MS to identify potential degradation products. Common fragmentation patterns can help identify the parent molecule and its breakdown products.[13][14][15][16][17] 2. If oxidation is suspected, look for masses corresponding to the addition of oxygen atoms.Identification of the cause of inconsistency, allowing for optimization of the experimental protocol.
Light Exposure 1. Protect samples from light by using amber vials or covering tubes with aluminum foil.[7]Reduced variability in measurements, especially for photosensitive compounds.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound
  • Receiving and Initial Storage: Upon receiving solid this compound, immediately store it at -20°C or -80°C in its original sealed container.

  • Working with the Solid: Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture onto the compound. Handle the solid in a glove box or under a gentle stream of inert gas (argon or nitrogen).[8][18]

  • Preparing Stock Solutions:

    • Use anhydrous, deoxygenated solvents (e.g., ethanol, DMSO). To deoxygenate, bubble argon or nitrogen gas through the solvent for 15-30 minutes.

    • If desired, add an antioxidant such as BHT to a final concentration of 0.01-0.1 mM.

    • Prepare a concentrated stock solution and immediately aliquot it into small, single-use volumes in amber glass vials with Teflon-lined caps.

    • Flush the headspace of each vial with inert gas before sealing.

  • Storing Stock Solutions: Store the aliquots at -80°C. For use, thaw a single aliquot and use it immediately. Do not refreeze and reuse thawed aliquots.

Protocol 2: Monitoring Stability by HPLC
  • HPLC System: A reverse-phase HPLC system with a C18 column is suitable for analyzing this compound and its potential degradation products.[19][20][21][22]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, pH 6-7) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.

  • Detection: UV detection at approximately 260 nm (for the adenine (B156593) moiety of CoA) and a wavelength corresponding to the chromophore of dafachronic acid (around 241 nm) can be used.

  • Sample Preparation: Dilute a small amount of the this compound solution in the initial mobile phase. Keep the sample in the autosampler at a low temperature (e.g., 4°C).

  • Analysis: Inject the sample and monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main peak over time. The appearance of a peak corresponding to dafachronic acid would indicate hydrolysis.

Visualizations

degradation_pathway This compound This compound Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation (O2, ROS) Dafachronic Acid + CoA-SH Dafachronic Acid + CoA-SH This compound->Dafachronic Acid + CoA-SH Hydrolysis (H2O, pH) Photodegradation Products Photodegradation Products This compound->Photodegradation Products Light (UV) experimental_workflow cluster_storage Storage cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis storage Solid at -20°C under Inert Gas dissolve Dissolve in Deoxygenated Solvent (+ Antioxidant) storage->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store_sol Store at -80°C aliquot->store_sol use Use Immediately After Thawing store_sol->use hplc Monitor Stability by HPLC/LC-MS use->hplc

References

A troubleshooting guide for dafachronic acid signaling experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for experiments involving dafachronic acid (DA) signaling, primarily in the model organism Caenorhabditis elegans.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during DA signaling experiments in a question-and-answer format.

Question 1: My daf-9 or daf-36 mutant worms are not forming dauers constitutively as expected. What could be wrong?

Answer: This issue, known as a "non-penetrant" phenotype, can arise from several factors:

  • Temperature: Dauer formation is highly sensitive to temperature. daf-9 mutants exhibit a stronger dauer-constitutive phenotype at higher temperatures (e.g., 25°C). Ensure your incubators are calibrated and maintained at the intended temperature.[1][2]

  • Worm Starvation: Ensure the worms are not starved on the plates. While counterintuitive, some baseline nutrition is required for worms to reach the L1/L2 stage where the dauer decision is made. Overcrowded or "starved-out" plates can lead to inconsistent results.

  • Bacterial Contamination: Contamination on your Nematode Growth Medium (NGM) plates can affect worm health and behavior. Ensure you are using fresh plates and a pure lawn of E. coli OP50.

  • Strain Integrity: Verify the genotype of your mutant strain. It's possible the strain has acquired suppressor mutations or was mislabeled. Re-streaking the strain from a frozen stock or verifying the mutation by PCR is recommended.

Question 2: I am treating my daf-9 mutants with exogenous dafachronic acid, but it is not "rescuing" the dauer phenotype. Why is the rescue experiment failing?

Answer: A failed rescue experiment points to issues with the DA compound itself, its delivery, or the experimental setup.

  • DA Solution Integrity:

    • Degradation: Dafachronic acid can be sensitive to light and repeated freeze-thaw cycles. Prepare small, single-use aliquots of your DA stock solution (typically in ethanol (B145695) or DMSO) and store them at -20°C or below, protected from light. Solid DA is stable at -20°C for at least six months.[3]

    • Incorrect Concentration: The effective concentration of DA for rescue can vary. While Δ7-dafachronic acid is potent, with EC50 values in the nanomolar range for DAF-12 activation, the concentration needed on an NGM plate is typically higher (e.g., 50 nM to 1 µM) to account for diffusion and uptake.[4][5] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

  • Experimental Protocol:

    • Uneven Application: Ensure the DA solution is evenly spread on the NGM plates and that the solvent has fully evaporated before adding worms.

    • Timing: Add synchronized L1-stage worms to the DA-containing plates. Adding worms at later stages may bypass the developmental window where the dauer decision is made.[6]

  • Genetic Background: The rescue experiment assumes the phenotype is solely due to the lack of DA. If your strain has other mutations affecting the downstream receptor DAF-12, the rescue will not work. Confirm that you are using a daf-9(null); daf-12(+) background.

Question 3: My DAF-12 reporter gene (e.g., cdr-6p::GFP) shows weak or no signal after DA treatment. How can I improve this?

Answer: Weak reporter signal is a common issue in reporter-based assays.[7]

  • Microscopy Settings: Ensure you are using the optimal excitation/emission filters for your fluorophore (e.g., GFP) and that the exposure time is adequate.

  • DA Concentration and Incubation Time: Similar to the rescue experiment, the DA concentration may be too low. Try a range of concentrations. Also, allow sufficient time for the DA to be absorbed, activate DAF-12, and for transcription and translation of the reporter protein to occur (typically 12-24 hours).

  • Reporter Strain Health: Poor worm health will lead to weak reporter expression. Check for signs of sickness, starvation, or contamination.

  • Promoter Strength: The promoter used in your reporter construct may be inherently weak. If possible, use a well-characterized DAF-12 target promoter known to give a robust response.

Question 4: I'm observing high variability in my lifespan assay results with daf-9 mutants. What are the common causes?

Answer: Lifespan assays are sensitive to subtle environmental variations.

  • Temperature Fluctuations: Even minor changes in temperature can significantly alter C. elegans lifespan. Use a dedicated, stable incubator and monitor its temperature regularly.[2]

  • DA's Dual Role: Remember that DA is "pro-aging" in the context of the dauer pathway but can be "anti-aging" in other contexts, like the germ-line longevity pathway.[8][9] The genetic background of your worms and the specific conditions of your assay will influence the outcome.

  • Synchronization: Ensure your worm populations are tightly synchronized. A mix of ages in the starting population will lead to high variability in survival curves.

  • Plate Conditions: Transfer worms to fresh plates every few days to prevent starvation and the confounding effects of progeny hatching.

Data Presentation: Quantitative Analysis of DA Activity

The potency of different dafachronic acid isomers can be compared using in vitro transactivation assays and in vivo rescue experiments. The data below is a representative summary based on published findings.

Table 1: Potency of Dafachronic Acid Isomers in DAF-12 Activation

Dafachronic Acid Isomer In Vitro EC50 (nM)[5] In Vivo Dauer Rescue[5]
(25S)-Δ7-DA 23 Most Potent
(25R)-Δ7-DA 33 Potent
(25S)-Δ4-DA 23 Potent
(25R)-Δ4-DA 66 Less Potent

| (25S)-Δ5-DA | ~1000 | Weak |

EC50: Half-maximal effective concentration in a HEK-293 cell transactivation assay.

Key Experimental Protocols

Protocol 1: Dauer Rescue Assay

This protocol is used to confirm that a dauer-constitutive phenotype is due to a defect in DA biosynthesis.

  • Preparation of DA Plates:

    • Prepare a 1000x stock solution of Δ7-dafachronic acid (e.g., 50 µM in 100% ethanol). Store in single-use aliquots at -20°C.

    • Prepare standard NGM plates seeded with E. coli OP50.

    • Pipette 50 µL of the 1000x DA stock solution onto a 6 cm NGM plate to achieve a final concentration of approximately 50 nM. As a control, pipette 50 µL of 100% ethanol onto separate plates.

    • Allow the plates to dry in a fume hood for 1-2 hours, protected from light.

  • Worm Synchronization:

    • Generate a synchronized population of L1-stage worms using the standard bleaching method.

  • Assay Execution:

    • Transfer approximately 100-200 synchronized L1 worms to each experimental (DA-containing) and control (ethanol-only) plate.

    • Incubate the plates at 25°C for 48-72 hours.

  • Scoring and Analysis:

    • Under a stereomicroscope, count the number of dauer larvae and the total number of worms on each plate. Dauer larvae are thin, dark, and resistant to 1% SDS.

    • Calculate the percentage of dauer formation for each condition. A successful rescue is marked by a significant reduction in dauer formation on the DA-containing plates compared to the control.[6]

Protocol 2: DAF-12 Reporter Gene Assay

This protocol measures the transcriptional activity of DAF-12 in response to DA.

  • Worm and Plate Preparation:

    • Use a transgenic C. elegans strain carrying a DAF-12-responsive promoter fused to a fluorescent reporter (e.g., GFP).

    • Prepare DA-containing and control NGM plates as described in Protocol 1. A dose-response curve (e.g., 0 nM, 10 nM, 50 nM, 100 nM, 500 nM) is recommended.

  • Assay Execution:

    • Transfer synchronized L4 or young adult worms to the plates.

    • Incubate at 20°C for 12-24 hours to allow for DA uptake and reporter expression.

  • Imaging and Quantification:

    • Mount worms on a 2% agarose (B213101) pad with a drop of anesthetic (e.g., 10 mM levamisole).

    • Capture fluorescent images using a compound microscope equipped with a suitable camera and filter set.

    • Quantify the mean fluorescence intensity in the relevant tissues (e.g., hypodermis, intestine) using image analysis software like ImageJ.

    • Normalize the fluorescence signal against a background region and compare the intensity across different DA concentrations.

Visualizing Workflows and Pathways

Dafachronic Acid Signaling Pathway

Under favorable conditions, cholesterol is converted via enzymes like DAF-36 and DAF-9 into dafachronic acid (DA).[10][11] DA then binds to the nuclear hormone receptor DAF-12, promoting reproductive development and a normal lifespan.[1] In unfavorable conditions, the absence of DA leaves DAF-12 unliganded, allowing it to bind the co-repressor DIN-1S, which triggers entry into the dauer diapause and extends longevity.[1][12]

dafachronic_acid_pathway cluster_conditions Environmental Cues cluster_synthesis DA Biosynthesis cluster_signaling Nuclear Signaling cluster_outcome Phenotypic Outcome Favorable (Food) Favorable (Food) Cholesterol Cholesterol Favorable (Food)->Cholesterol Unfavorable (No Food) Unfavorable (No Food) DAF9 DAF-9 (CYP450) Unfavorable (No Food)->DAF9 Inhibited DAF12_Unliganded DAF-12 (Unliganded) Unfavorable (No Food)->DAF12_Unliganded DAF36 DAF-36 (Rieske Oxygenase) Cholesterol->DAF36 DAF36->DAF9 DA Dafachronic Acid (DA) DAF9->DA DAF12_DA DAF-12 + DA (Liganded) DA->DAF12_DA Binds Reproduction Reproductive Growth Normal Lifespan DAF12_DA->Reproduction Promotes DIN1S DIN-1S (Co-repressor) DAF12_Unliganded->DIN1S Dauer Dauer Diapause Extended Lifespan DAF12_Unliganded->Dauer Promotes DIN1S->DAF12_Unliganded Binds

Caption: The C. elegans dafachronic acid signaling pathway.

General Experimental Workflow for a Dauer Rescue Assay

This workflow outlines the key steps from initial preparation to final data analysis for a typical dauer rescue experiment.

experimental_workflow start Start prep Prepare NGM Plates (Control & DA-treated) start->prep sync Synchronize Worms (Bleaching to L1 stage) prep->sync plate Plate L1 Worms sync->plate incubate Incubate at 25°C (48-72 hours) plate->incubate score Score Phenotypes (Count Dauers vs. Total Worms) incubate->score analyze Data Analysis (Calculate % Dauer) score->analyze end End analyze->end

Caption: Workflow for a C. elegans dauer rescue experiment.

Troubleshooting Logic for a Failed Rescue Experiment

This decision tree helps diagnose why exogenous dafachronic acid might fail to rescue a dauer-constitutive phenotype.

troubleshooting_guide start Problem: DA fails to rescue dauer phenotype check_da Is the DA solution valid? start->check_da check_protocol Was the protocol followed? start->check_protocol check_strain Is the worm strain correct? start->check_strain sol_fresh Remake DA solution from fresh stock. Re-run experiment. check_da->sol_fresh No (Old/Improperly stored) sol_conc Perform dose-response (e.g., 10nM - 1µM). check_da->sol_conc Yes (But concentration uncertain) prot_sync Ensure tight L1 synchronization. check_protocol->prot_sync No (Mixed stages used) prot_temp Verify incubator is at 25°C. check_protocol->prot_temp No (Temperature varied) strain_geno Re-genotype the strain (daf-9 and daf-12). check_strain->strain_geno No (Genotype unconfirmed) strain_supp Consider suppressor mutations. Outcross strain. check_strain->strain_supp Yes (But still fails)

References

Validation & Comparative

A Comparative Guide to Validating DAF-12 Activation by Δ4-Dafachronoyl-CoA In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Δ4-dafachronoyl-CoA with other DAF-12 ligands and details the experimental protocols for validating its in vivo activity. The information is intended for researchers, scientists, and professionals in drug development working with the nematode Caenorhabditis elegans and interested in the DAF-12 signaling pathway.

The nuclear hormone receptor DAF-12 is a key regulator of developmental timing, lifespan, and metabolism in C. elegans.[1][2] Its activity is governed by a class of steroid hormones known as dafachronic acids (DAs).[2][3] The synthesis of these ligands is catalyzed by the cytochrome P450 enzyme DAF-9.[3][4][5] In favorable environmental conditions, the production of DAs leads to the activation of DAF-12, promoting reproductive development.[3] Conversely, in the absence of these ligands, the unliganded DAF-12 receptor complex promotes entry into the dauer diapause, a long-lived, stress-resistant larval stage.[3][6]

Among the identified DAF-12 ligands are two major isomers, Δ4-dafachronic acid (Δ4-DA) and Δ7-dafachronic acid (Δ7-DA).[7] This guide focuses on the validation of DAF-12 activation by Δ4-dafachronoyl-CoA and compares its efficacy to other relevant compounds.

Comparative Efficacy of DAF-12 Ligands

The potency of various dafachronic acid isomers in activating DAF-12 has been evaluated using both in vitro and in vivo assays. The following table summarizes the quantitative data on their efficacy, primarily focusing on their half-maximal effective concentrations (EC50).

CompoundAssay TypeOrganism/Cell LineEC50 (nM)Reference
(25S)-Δ4-dafachronic acidGal4-transactivationHEK-293 cells23[4][5]
(25R)-Δ4-dafachronic acidGal4-transactivationHEK-293 cells66[4][5]
(25S)-Δ7-dafachronic acidGal4-transactivationHEK-293 cells23[4][5]
(25R)-Δ7-dafachronic acidGal4-transactivationHEK-293 cells33[4][5]
(25S)-Δ5-dafachronic acidGal4-transactivationHEK-293 cells~1000[4][5]
(25R)-Δ5-dafachronic acidGal4-transactivationHEK-293 cells~1000[4][5]

In vivo rescue assays using daf-9 null mutants, which are deficient in DA synthesis, have confirmed the high potency of these ligands.[4][5] These assays have also highlighted that the (25S)-epimers, particularly (25S)-Δ7-dafachronic acid, exhibit greater potency in the context of the whole organism.[3][4][5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the DAF-12 signaling pathway and a typical experimental workflow for validating the in vivo activation of DAF-12.

DAF12_Signaling_Pathway cluster_conditions Environmental Conditions cluster_synthesis DA Synthesis cluster_receptor DAF-12 Complex cluster_outcomes Developmental Outcomes Favorable Favorable DAF9 DAF-9 (CYP450) Favorable->DAF9 activates Unfavorable Unfavorable Unfavorable->DAF9 inhibits DAF12_inactive DAF-12 / DIN-1 (Unliganded) Unfavorable->DAF12_inactive DA Dafachronic Acids (e.g., Δ4-DA) DAF9->DA synthesizes DAF12_active DAF-12 (Liganded) DA->DAF12_active binds & activates Reproduction Reproductive Development DAF12_active->Reproduction promotes Dauer Dauer Diapause DAF12_inactive->Dauer promotes

DAF-12 signaling pathway.

Experimental_Workflow cluster_analysis Analysis start Start: daf-9 mutant worms (constitutive dauer formation) treatment Treatment with Δ4-dafachronoyl-CoA start->treatment incubation Incubation under non-permissive conditions treatment->incubation phenotype Phenotypic Scoring: % of worms bypassing dauer arrest incubation->phenotype gene_expression Gene Expression Analysis: qRT-PCR of DAF-12 target genes incubation->gene_expression end Conclusion: DAF-12 activation validated phenotype->end gene_expression->end

In vivo validation workflow.

Experimental Protocols

This in vivo bioassay is a cornerstone for assessing the activity of DAF-12 ligands. It utilizes C. elegans strains with mutations in the daf-9 gene, which are unable to synthesize dafachronic acids and, as a consequence, constitutively enter the dauer larval stage.

  • Principle: Exogenous application of a DAF-12 agonist, such as Δ4-dafachronoyl-CoA, should rescue the dauer-constitutive phenotype of daf-9 mutants by directly activating DAF-12, allowing the worms to bypass dauer arrest and develop into reproductive adults.[2][5]

  • Methodology:

    • Synchronize daf-9 mutant worms by standard methods (e.g., bleaching).

    • Plate the synchronized L1 larvae on Nematode Growth Medium (NGM) plates containing a range of concentrations of the test compound (e.g., Δ4-dafachronoyl-CoA) dissolved in a suitable solvent (e.g., ethanol). Control plates should contain the solvent alone.

    • Incubate the plates at a non-permissive temperature for the specific daf-9 allele (e.g., 25°C).

    • After a defined period (e.g., 48-72 hours), score the developmental stage of the worms under a dissecting microscope.

    • Calculate the percentage of worms that have developed into L4 larvae or adults, indicating a rescue from dauer arrest.

    • Plot the percentage of rescue against the compound concentration to determine the dose-response curve and EC50 value.

Activation of DAF-12 leads to changes in the transcription of its target genes.[8][9] Measuring these changes provides a molecular validation of DAF-12 activation.

  • Principle: Treatment of wild-type or appropriate mutant C. elegans with a DAF-12 agonist will lead to a measurable up- or down-regulation of known DAF-12 target genes.

  • Methodology (qRT-PCR):

    • Synchronize and grow worms to a specific developmental stage (e.g., L2 or L3).

    • Expose the worms to the test compound (Δ4-dafachronoyl-CoA) or a vehicle control for a defined period.

    • Harvest the worms and extract total RNA using a standard protocol (e.g., Trizol).

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (qRT-PCR) using primers specific for known DAF-12 target genes (e.g., lit-1, let-7) and a reference gene for normalization (e.g., act-1).[9]

    • Analyze the relative fold change in gene expression in the treated samples compared to the controls.

The DAF-12 signaling pathway is also implicated in the regulation of adult lifespan.[1][10] The effect of DAF-12 activation on lifespan can be complex and context-dependent. For instance, in long-lived daf-2 (insulin/IGF-1 receptor) mutants, the longevity is partially dependent on DAF-12.

  • Principle: Altering DAF-12 activity through the administration of agonists can modulate the lifespan of C. elegans, and this effect can be quantified.

  • Methodology:

    • Synchronize a population of worms (e.g., wild-type or a specific mutant background like daf-9).

    • Grow the worms to adulthood on NGM plates containing the test compound or a vehicle control.

    • To prevent progeny from confounding the results, sterilize the adult worms (e.g., by adding 5-fluoro-2'-deoxyuridine (B1346552) (FUDR) to the plates or using a sterile mutant strain).

    • Maintain the worms at a constant temperature and transfer them to fresh plates every few days.

    • Score the number of living and dead worms daily or every other day. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.

    • Generate survival curves and analyze the data using statistical methods (e.g., log-rank test) to determine if the compound significantly alters the mean or maximum lifespan.

References

A Comparative Analysis of the Biological Activities of Δ4-Dafachronic Acid and Δ7-Dafachronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of two key isomers of dafachronic acid: Δ4-dafachronic acid and Δ7-dafachronic acid. This analysis is supported by experimental data to delineate their respective roles as signaling molecules.

Dafachronic acids are a class of steroid hormones that act as ligands for the nuclear hormone receptor DAF-12, a critical regulator of development, longevity, and metabolism in the nematode Caenorhabditis elegans and other parasitic nematodes.[1][2][3] The two major isomers, Δ4-dafachronic acid (Δ4-DA) and Δ7-dafachronic acid (Δ7-DA), are both derived from cholesterol through distinct biosynthetic pathways and exhibit potent biological activities.[4][5] While both isomers can activate the DAF-12 receptor, their potencies and potential for distinct biological functions are of significant interest in the fields of developmental biology and drug discovery.

Quantitative Comparison of Biological Activity

The primary measure of the biological activity of these compounds is their ability to bind to and activate the DAF-12 receptor. This is often quantified by determining the half-maximal effective concentration (EC50) in in vitro transactivation assays. The data presented below, collated from studies utilizing a Gal4-transactivation assay in HEK-293 cells, highlights the comparative potencies of the (25S) and (25R) epimers of both Δ4-DA and Δ7-DA.

CompoundIsomerEC50 (nM)Reference
Δ7-Dafachronic Acid (25S)23[1]
(25R)33[1]
Δ4-Dafachronic Acid (25S)23[1]
(25R)66[1]

This data indicates that (25S)-Δ7-dafachronic acid and (25S)-Δ4-dafachronic acid are equipotent in their ability to activate the DAF-12 receptor in this specific in vitro assay.[1][2] However, the (25R) epimer of Δ4-DA shows a notable decrease in potency compared to its (25S) counterpart and both epimers of Δ7-DA.[1][2] In vivo rescue assays using daf-9-null mutants, which lack the enzyme to produce dafachronic acids, have suggested that (25S)-Δ7-dafachronic acid is the most potent and likely the most biologically relevant isomer.[1][6]

DAF-12 Signaling Pathway

The biological effects of both Δ4-DA and Δ7-DA are mediated through their interaction with the DAF-12 nuclear receptor. In the presence of these ligands, DAF-12 undergoes a conformational change, dissociates from co-repressors, and recruits co-activators to regulate the transcription of target genes. This signaling cascade is pivotal in controlling the decision between reproductive development and entry into the dauer diapause, a stress-resistant larval stage.

DAF12_Signaling_Pathway cluster_conditions Environmental Cues cluster_biosynthesis Biosynthesis cluster_signaling DAF-12 Signaling cluster_outcomes Developmental Outcomes Favorable Favorable Conditions (Food Abundance) DAF9 DAF-9 (P450) Favorable->DAF9 stimulates Unfavorable Unfavorable Conditions (Starvation, Crowding) Unfavorable->DAF9 inhibits Cholesterol Cholesterol Cholesterol->DAF9 DA Δ4-DA / Δ7-DA DAF9->DA DAF12_active DAF-12 (Active) + Co-activator DA->DAF12_active binds & activates DAF12_inactive DAF-12 (Inactive) + Co-repressor Dauer Dauer Diapause DAF12_inactive->Dauer TargetGenes Target Gene Transcription DAF12_active->TargetGenes Reproductive Reproductive Development TargetGenes->Reproductive

DAF-12 signaling pathway in response to environmental cues.

Experimental Protocols

The quantitative data presented in this guide was primarily generated using a Gal4-transactivation assay. Below is a detailed methodology for this key experiment.

Gal4-Transactivation Assay

This assay is designed to measure the ability of a compound to activate a nuclear receptor in a cellular context.

  • Vector Construction: The ligand-binding domain (LBD) of the DAF-12 receptor is fused to the DNA-binding domain (DBD) of the yeast transcription factor Gal4. A reporter plasmid is also constructed, containing a luciferase gene under the control of a promoter with Gal4 upstream activating sequences (UAS).

  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK-293) cells are cultured in appropriate media. The cells are then co-transfected with the Gal4-DAF-12-LBD expression vector and the luciferase reporter plasmid.

  • Compound Treatment: Following transfection, the cells are treated with varying concentrations of Δ4-dafachronic acid or Δ7-dafachronic acid. A vehicle control (e.g., ethanol) is also included.

  • Luciferase Assay: After an incubation period (typically 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer. The luminescence signal is proportional to the level of reporter gene transcription, which in turn reflects the activation of the DAF-12 LBD by the test compound.

  • Data Analysis: The luciferase data is normalized to a control (e.g., total protein concentration or a co-transfected β-galactosidase reporter) to account for variations in transfection efficiency and cell number. The EC50 value is then calculated by fitting the dose-response data to a sigmoidal curve.

Gal4_Transactivation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Vectors 1. Construct Vectors: - Gal4-DAF-12-LBD - UAS-Luciferase Reporter Transfection 3. Co-transfect Cells with Vectors Vectors->Transfection Cells 2. Culture HEK-293 Cells Cells->Transfection Treatment 4. Treat with Dafachronic Acids Transfection->Treatment Incubation 5. Incubate (24h) Treatment->Incubation Lysis 6. Lyse Cells Incubation->Lysis Luciferase 7. Measure Luciferase Activity Lysis->Luciferase EC50 8. Calculate EC50 Luciferase->EC50

Workflow for the Gal4-transactivation assay.

Overlapping and Unique Biological Functions

While both Δ4-DA and Δ7-DA promote the bypass of the dauer diapause and are involved in gonadal migration during larval development, emerging evidence suggests they may also have unique biological roles.[7][8] The biosynthesis of these two isomers is catalyzed by distinct enzymes acting on different precursors, which may allow for their differential regulation and function in various tissues or developmental stages.[5] For instance, the enzyme HSD-1 is involved in Δ4-DA biosynthesis and has been shown to inhibit DAF-16/FoxO activity, a key player in the insulin/IGF-1 signaling pathway that also regulates lifespan.[7][8] This suggests a potential for crosstalk between the dafachronic acid signaling pathways and other metabolic regulatory networks, with Δ4-DA and Δ7-DA possibly playing distinct roles in these interactions.

Conclusion

Both Δ4-dafachronic acid and Δ7-dafachronic acid are potent activators of the DAF-12 nuclear receptor, playing crucial roles in the regulation of nematode development and lifespan. While in vitro assays show comparable potencies for their (25S) epimers, in vivo evidence points to (25S)-Δ7-dafachronic acid as the more physiologically relevant ligand. The existence of distinct biosynthetic pathways for these two isomers opens up the possibility of their differential regulation and unique biological functions, a promising area for future research. For drug development professionals, the high sensitivity of DAF-12 in parasitic nematodes to these compounds presents an attractive target for novel anthelmintic therapies.[9] Further investigation into the specific roles of each isomer will be critical for a comprehensive understanding of this important signaling system.

References

A Researcher's Guide: Validating Downstream Targets of Δ4-Dafachronoyl-CoA Signaling with ChIP-seq and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and fundamental biological research, elucidating the precise mechanisms of signaling pathways is paramount. The Δ4-dafachronoyl-CoA signaling pathway, pivotal in regulating development, metabolism, and longevity, presents a key area of investigation. This guide provides a comprehensive comparison of Chromatin Immunoprecipitation sequencing (ChIP-seq) and its modern alternative, Cleavage Under Targets and Release Using Nuclease (CUT&RUN), for the validation of downstream genomic targets of this pathway.

The signaling cascade is initiated by Δ4-dafachronoyl-CoA, a precursor to dafachronic acids (DAs). DAs are steroidal ligands that bind to and activate the DAF-12 nuclear receptor, a homolog of the vertebrate vitamin D and liver X receptors[1][2][3]. Upon ligand binding, DAF-12 modulates the transcription of a wide array of target genes, thereby controlling critical life history decisions, such as the entry into the dauer diapause state in C. elegans[4][5]. Identifying the direct genomic targets of the activated DAF-12 receptor is essential for understanding its biological functions and for developing therapeutic interventions.

The Δ4-Dafachronoyl-CoA Signaling Pathway

The activation of the DAF-12 nuclear receptor by dafachronic acid ligands initiates a transcriptional program that governs key developmental and metabolic processes. The ligand-bound DAF-12 receptor binds to specific DNA sequences in the regulatory regions of target genes to either activate or repress their expression.

dafachronic_acid_signaling cluster_cell Target Cell cluster_nucleus Nucleus Ligand Δ4-Dafachronoyl-CoA (precursor) DA Dafachronic Acid (DA) (Active Ligand) Ligand->DA Metabolism DAF12_inactive Inactive DAF-12 Receptor DA->DAF12_inactive Binding & Activation DAF12_active Active DAF-12/DA Complex DAF12_inactive->DAF12_active DRE DAF-12 Response Element (DRE) DAF12_active->DRE Nuclear Translocation & DNA Binding Transcription Transcription (Activation/Repression) DAF12_active->Transcription DNA DNA TargetGene Target Gene Transcription->TargetGene

Caption: Δ4-Dafachronoyl-CoA signaling pathway.

Comparison of Genome-Wide Profiling Techniques

While ChIP-seq has long been the standard for mapping protein-DNA interactions, newer methods like CUT&RUN offer significant advantages in terms of efficiency, sensitivity, and lower cell input requirements[6][7][8].

Chromatin Immunoprecipitation sequencing (ChIP-seq)

ChIP-seq identifies the binding sites of DNA-associated proteins by using an antibody to immunoprecipitate the protein of interest along with its bound DNA[9][10]. The process involves cross-linking protein to DNA, fragmenting the chromatin, and then sequencing the isolated DNA fragments.

ChIP_Seq_Workflow Start 1. Cross-link Cells Lysis 2. Cell Lysis & Chromatin Shearing Start->Lysis IP 3. Immunoprecipitation (DAF-12 Antibody) Lysis->IP Wash 4. Wash to Remove Background IP->Wash Elute 5. Elute & Reverse Cross-links Wash->Elute Purify 6. DNA Purification Elute->Purify Seq 7. Library Prep & Sequencing Purify->Seq Analysis 8. Data Analysis (Peak Calling) Seq->Analysis

Caption: Experimental workflow for ChIP-seq.

Cleavage Under Targets and Release Using Nuclease (CUT&RUN)

CUT&RUN is an alternative in situ mapping technique that avoids formaldehyde (B43269) cross-linking and chromatin fragmentation[8][11][12]. An antibody targets a protein A-Micrococcal Nuclease (pA-MNase) fusion protein to specific genomic loci, where the activated nuclease cleaves the surrounding DNA[12][13]. This targeted digestion results in much lower background signals compared to ChIP-seq[8].

CUT_and_RUN_Workflow Start 1. Bind Cells to ConA Beads Permeabilize 2. Permeabilize & Incubate with Antibody Start->Permeabilize pAMNase 3. Add pA-MNase Fusion Protein Permeabilize->pAMNase Activate 4. Activate MNase (Ca++) & Cleave DNA pAMNase->Activate Release 5. Release & Purify Cleaved Fragments Activate->Release Seq 6. Library Prep & Sequencing Release->Seq Analysis 7. Data Analysis (Peak Calling) Seq->Analysis

References

DAF-12's Discerning Taste: A Comparative Guide to Dafachronic Acid Isomer Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between the nuclear hormone receptor DAF-12 and its steroidal ligands, the dafachronic acids (DAs), is pivotal for dissecting developmental and metabolic pathways in nematodes. This guide provides an objective comparison of DAF-12's cross-reactivity with various DA isomers, supported by experimental data and detailed protocols.

The nuclear receptor DAF-12 is a critical regulator of developmental timing, longevity, and metabolism in the nematode Caenorhabditis elegans. Its activity is modulated by a class of steroid hormones known as dafachronic acids. These ligands, derived from cholesterol, exhibit structural variations, primarily in the position of a double bond in the steroid nucleus and the stereochemistry of the side chain. These subtle molecular differences can significantly impact their binding affinity and subsequent activation of DAF-12, leading to distinct biological outcomes.

Comparative Analysis of DAF-12 Activation by Dafachronic Acid Isomers

The potency of different dafachronic acid isomers in activating DAF-12 has been quantitatively assessed using cell-based transactivation assays. The following table summarizes the half-maximal effective concentration (EC50) values for various DA isomers, providing a clear comparison of their biological activity. Lower EC50 values indicate higher potency.

Dafachronic Acid IsomerEC50 (nM)Reference
(25S)-Δ7-DA23[1][2]
(25R)-Δ7-DA33[1][2]
(25S)-Δ4-DA23[1][2]
(25R)-Δ4-DA66[1][2]
(25S)-Δ5-DA~1000[1][2]
(25R)-Δ5-DA~1000[1][2]

The data reveals that both (25S)-Δ7-dafachronic acid and (25S)-Δ4-dafachronic acid are the most potent activators of DAF-12, with nearly identical EC50 values.[1][2] The stereochemistry at the C-25 position plays a significant role, with the (25S)-epimers generally exhibiting higher potency than their (25R)-counterparts for both Δ7 and Δ4 isomers.[1][2] The position of the double bond in the A/B ring is also a critical determinant of activity, as evidenced by the dramatically lower potency of the Δ5-isomers.[1][2] These findings underscore the high specificity of the DAF-12 ligand-binding pocket.[3]

Experimental Protocols

The quantitative data presented above was primarily generated using a Gal4-DAF-12 transactivation assay in mammalian cell lines. This robust method allows for the specific assessment of ligand-dependent activation of the receptor.

Gal4-DAF-12 Transactivation Assay

Objective: To quantify the ability of dafachronic acid isomers to activate the DAF-12 receptor.

Cell Line: Human Embryonic Kidney (HEK) 293 cells or CV-1 cells are commonly used.[1][2][3]

Plasmids:

  • Expression plasmid for a chimeric receptor: This plasmid encodes a fusion protein consisting of the Gal4 DNA-binding domain (DBD) fused to the DAF-12 ligand-binding domain (LBD).

  • Reporter plasmid: This plasmid contains a luciferase reporter gene under the control of a promoter with Gal4 upstream activation sequences (UAS).

  • Internal control plasmid: A plasmid expressing β-galactosidase or another suitable reporter is used to normalize for transfection efficiency.

Methodology:

  • Cell Culture and Transfection: HEK293 or CV-1 cells are cultured under standard conditions. Cells are seeded into multi-well plates and co-transfected with the Gal4-DAF-12 LBD expression plasmid, the luciferase reporter plasmid, and the internal control plasmid using a suitable transfection reagent.[4]

  • Ligand Treatment: Following transfection, the cells are treated with a range of concentrations of the different dafachronic acid isomers. A vehicle control (e.g., ethanol) is also included.

  • Cell Lysis and Reporter Assay: After an incubation period (typically 24-48 hours), the cells are lysed. The luciferase activity in the cell lysates is measured using a luminometer. The activity of the internal control reporter (e.g., β-galactosidase) is also measured.

  • Data Analysis: The luciferase activity is normalized to the internal control activity to account for variations in transfection efficiency. The normalized data is then plotted against the logarithm of the ligand concentration. The EC50 value, which is the concentration of the ligand that produces 50% of the maximal response, is determined by fitting the data to a sigmoidal dose-response curve.

DAF-12 Signaling Pathway

The DAF-12 receptor integrates signals from various pathways to regulate developmental decisions. In favorable environmental conditions, the synthesis of dafachronic acids is promoted, leading to the activation of DAF-12 and progression to reproductive development. Conversely, under unfavorable conditions, DA synthesis is low, and the unliganded DAF-12 interacts with the co-repressor DIN-1 to induce entry into the dauer diapause, a stress-resistant larval stage.

DAF12_Signaling_Pathway cluster_conditions Environmental Conditions cluster_signaling Upstream Signaling cluster_synthesis DA Biosynthesis cluster_receptor DAF-12 Regulation cluster_outcomes Developmental Outcomes Favorable Favorable Insulin_TGFb Insulin/TGF-β Signaling Favorable->Insulin_TGFb Activates Unfavorable Unfavorable Unfavorable->Insulin_TGFb Inhibits DAF9 DAF-9 (CYP450) Insulin_TGFb->DAF9 Promotes DA Dafachronic Acids (DA) DAF9->DA Synthesizes DAF12_unliganded Unliganded DAF-12 DA->DAF12_unliganded Binds to DIN1 DIN-1 (Co-repressor) DAF12_unliganded->DIN1 Interacts with DAF12_liganded Liganded DAF-12 DAF12_unliganded->DAF12_liganded Dauer_Diapause Dauer Diapause DIN1->Dauer_Diapause Promotes Reproductive_Dev Reproductive Development DAF12_liganded->Reproductive_Dev Promotes

Caption: The DAF-12 signaling pathway integrates environmental cues to control development.

References

Comparative metabolomics of the Delta(4)- and Delta(7)-dafachronic acid pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Δ4- and Δ7-dafachronic acid (DA) metabolic pathways, two key steroid hormone signaling cascades in the nematode Caenorhabditis elegans. These pathways play crucial roles in regulating development, lifespan, and the decision to enter the stress-resistant dauer diapause. Understanding the nuances of their metabolomics is vital for research in aging, developmental biology, and for the development of novel therapeutics targeting related pathways in other organisms.

Core Concepts of Dafachronic Acid Signaling

Dafachronic acids are steroid hormones that act as ligands for the nuclear hormone receptor DAF-12.[1] When DAs are present, they bind to DAF-12, promoting reproductive development and a normal lifespan.[2] In the absence of DAs, an unliganded DAF-12 interacts with the corepressor DIN-1S, leading to entry into the dauer larval stage and an extension of lifespan under certain conditions.[2] The two primary endogenous DAs are Δ4-dafachronic acid (Δ4-DA) and Δ7-dafachronic acid (Δ7-DA), which are synthesized from cholesterol through distinct, yet interconnected, biosynthetic pathways.[1]

Comparative Metabolomics: Quantitative Analysis

The relative abundance of Δ4-DA and Δ7-DA can vary depending on the genetic background of the organism, indicating differential regulation and function of the two pathways. The following table summarizes the endogenous concentrations of these two crucial metabolites in wild-type C. elegans and various mutants with defects in dauer formation, as determined by a sensitive liquid chromatography-mass spectrometry (LC-MS) method.

StrainGenotypeRelevant Pathway DefectTotal DA Concentration (ng/mg protein)Relative DA Level (% of Wild Type)
N2Wild Type-0.81 ± 0.08100%
daf-12(rh61rh411)DAF-12 nullDA Receptor0.18 ± 0.0222%
daf-16(mu86)FOXO transcription factorInsulin/IGF-1 Signaling0.15 ± 0.0219%
daf-5(e1386)Sno/Ski-like transcriptional regulatorTGF-β Signaling0.28 ± 0.0334%
daf-3(e1376)Co-SMADTGF-β Signaling0.21 ± 0.0226%

Biosynthetic Pathways

The synthesis of Δ4-DA and Δ7-DA originates from dietary cholesterol and involves a series of enzymatic modifications. While both pathways converge at the final oxidation step catalyzed by the cytochrome P450 enzyme DAF-9, their initial steps are distinct.[1]

The Δ7-Dafachronic Acid Pathway

The biosynthesis of Δ7-DA is initiated by the Rieske oxygenase DAF-36, which converts cholesterol to 7-dehydrocholesterol. This is a critical and rate-limiting step in this branch of the pathway.

G cholesterol Cholesterol dehydrocholesterol 7-dehydrocholesterol cholesterol->dehydrocholesterol DAF-36 lathosterone Lathosterone dehydrocholesterol->lathosterone delta7_da Δ7-Dafachronic Acid lathosterone->delta7_da DAF-9

Caption: The Δ7-dafachronic acid biosynthetic pathway.

The Δ4-Dafachronic Acid Pathway

The synthesis of Δ4-DA is thought to involve the 3-β-hydroxysteroid dehydrogenase (3β-HSD) family member, HSD-1. This enzyme is predicted to be involved in the conversion of cholesterol to 4-cholesten-3-one, the precursor for Δ4-DA.

G cholesterol Cholesterol cholestenone 4-cholesten-3-one cholesterol->cholestenone HSD-1 (putative) delta4_da Δ4-Dafachronic Acid cholestenone->delta4_da DAF-9

Caption: The Δ4-dafachronic acid biosynthetic pathway.

Functional Divergence of the Δ4- and Δ7-DA Pathways

While both Δ4-DA and Δ7-DA can activate DAF-12, studies have revealed that they have both unique and overlapping biological functions.[3] For instance, the enzyme DAF-36, crucial for Δ7-DA synthesis, is required for lifespan extension induced by germline ablation, whereas HSD-1, involved in the Δ4-DA pathway, is dispensable for this process.[3] Conversely, HSD-1 is necessary for the full lifespan extension observed in insulin/IGF-1 signaling mutants.[3] In terms of potency, synthetic Δ7-DA has been shown to be more potent than Δ4-DA in rescuing the dauer phenotype of certain mutants.[4]

Experimental Protocols

The following section details a standard methodology for the quantification of endogenous dafachronic acids from C. elegans using Liquid Chromatography/Mass Spectrometry (LC/MS/MS).

I. Sample Preparation and Lipid Extraction
  • Worm Culture and Harvesting: A large, synchronized population of C. elegans is cultured in liquid S-medium.

  • Washing: Worms are harvested and washed multiple times with M9 buffer to remove bacteria and other contaminants.

  • Homogenization: The worm pellet is flash-frozen in liquid nitrogen and then homogenized, often using bead beating.

  • Lipid Extraction: A liquid-liquid extraction is performed on the homogenized worm pellet using a solvent system such as ethyl acetate (B1210297) or a chloroform/methanol (B129727)/water mixture to isolate lipids, including dafachronic acids.[5] An internal standard is added to normalize for extraction efficiency.[5]

  • Drying and Reconstitution: The lipid extract is dried under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.

II. LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for the separation of dafachronic acids.[1]

    • Mobile Phase: A gradient of methanol and water, often with a small amount of formic acid, is used to elute the compounds.[1]

    • Flow Rate: A flow rate of around 200-400 µL/min is common.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is effective for detecting dafachronic acids due to their carboxylic acid group.[1]

    • Detection Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) on a triple quadrupole or high-resolution mass spectrometer is used for sensitive and specific quantification. This involves monitoring specific precursor-to-product ion transitions for Δ4-DA, Δ7-DA, and the internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis culture C. elegans Culture harvest Harvest & Wash culture->harvest homogenize Homogenization harvest->homogenize extract Lipid Extraction homogenize->extract dry Dry & Reconstitute extract->dry lc LC Separation dry->lc ms MS/MS Detection lc->ms data Data Analysis ms->data

Caption: Experimental workflow for dafachronic acid metabolomics.

Concluding Remarks

The Δ4- and Δ7-dafachronic acid pathways, while both culminating in the activation of the DAF-12 nuclear receptor, exhibit distinct biosynthetic routes and functional specificities. The comparative metabolomic data and methodologies presented in this guide offer a foundational understanding for researchers investigating steroid hormone signaling in the context of development, aging, and disease. Further exploration of these pathways will undoubtedly uncover more intricate regulatory mechanisms and potential therapeutic targets.

References

How does the potency of Delta(4)-dafachronoyl-CoA compare to other DAF-12 ligands?

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the binding affinities and biological activities of various dafachronic acids in the regulation of the DAF-12 nuclear receptor, a key modulator of development and longevity in Caenorhabditis elegans.

The nuclear hormone receptor DAF-12 is a critical regulator of life cycle decisions in the nematode Caenorhabditis elegans, orchestrating the choice between reproductive development and entry into the stress-resistant dauer diapause. This decision is primarily governed by a class of steroid hormones known as dafachronic acids (DAs), which serve as endogenous ligands for DAF-12. The potency of these ligands varies significantly based on their stereochemistry and the configuration of their steroid ring system. This guide provides a comparative analysis of the potency of various DAF-12 ligands, with a focus on dafachronic acid isomers, supported by experimental data from in vitro transactivation assays and in vivo rescue experiments.

While the focus of DAF-12 ligand studies has been on dafachronic acids, it is worth noting that related metabolic intermediates may exist. However, there is currently no evidence in the scientific literature to suggest that CoA-thioesters of dafachronic acids, such as Delta(4)-dafachronoyl-CoA, act as direct ligands for DAF-12. The primary activating ligands are the free dafachronic acids themselves.

Comparative Potency of Dafachronic Acid Isomers

The biological activity of dafachronic acids is highly dependent on their specific chemical structure. Key determinants of potency include the position of a double bond in the A/B ring system and the stereochemistry at the C-25 position. The most well-characterized isomers are the Δ4- and Δ7-dafachronic acids.

Quantitative analysis of the potency of these ligands has been primarily determined through two key experimental approaches:

  • Gal4-Transactivation Assay: This in vitro assay measures the ability of a ligand to activate the DAF-12 ligand-binding domain (LBD) fused to a Gal4 DNA-binding domain in cultured mammalian cells. Activation of the receptor by a ligand drives the expression of a reporter gene, and the potency is typically reported as the half-maximal effective concentration (EC50).

  • Dauer Rescue Assay: This in vivo assay assesses the ability of a ligand to rescue the constitutive dauer-formation phenotype of C. elegans mutants that are deficient in dafachronic acid biosynthesis (e.g., daf-9 mutants). A more potent ligand will rescue the worms from entering the dauer stage at a lower concentration.

The following table summarizes the EC50 values for various dafachronic acid isomers obtained from Gal4-transactivation assays.

LigandIsomerEC50 (nM)[1][2][3][4][5]
Δ7-Dafachronic Acid (25S)23
(25R)33
Δ4-Dafachronic Acid (25S)23
(25R)66
Δ5-Dafachronic Acid (25S)approaching 1000
(25R)approaching 1000
5α-Dafachronic Acid (25S)200-1800
(25R)200-1800
5β-Dafachronic Acid (25S)200-1800
(25R)200-1800

As the data indicates, (25S)-Δ7-dafachronic acid and (25S)-Δ4-dafachronic acid are the most potent activators of DAF-12 in this assay, with identical EC50 values of 23 nM.[1][2][3][4][5] The (25R) isomers of both Δ7- and Δ4-dafachronic acids are also potent, though slightly less so than their (25S) counterparts. In contrast, Δ5-dafachronic acids are significantly less potent activators of DAF-12.[1][2][3][4][5] The saturated 5α- and 5β-dafachronic acids exhibit intermediate potencies.[1][5]

In vivo dauer rescue assays have confirmed the high potency of Δ7- and Δ4-dafachronic acids.[1] These assays have also highlighted the greater in vivo potency of the (25S)-isomers, particularly for Δ7-dafachronic acid, suggesting that it is likely the most biologically relevant isomer.[1][2]

DAF-12 Signaling Pathway

The DAF-12 signaling pathway is a central regulatory hub in C. elegans that integrates environmental cues to control developmental timing. In favorable environmental conditions, the biosynthesis of dafachronic acids from cholesterol is promoted. These hormones then bind to and activate DAF-12, leading to the transcription of genes that promote reproductive development and suppress the dauer program. Conversely, under unfavorable conditions, dafachronic acid synthesis is repressed, and the unliganded DAF-12 binds to the co-repressor DIN-1, which in turn promotes entry into the dauer diapause.

DAF12_Signaling_Pathway cluster_conditions Environmental Conditions cluster_biosynthesis DA Biosynthesis cluster_daf12_complex DAF-12 Complex cluster_outcomes Developmental Outcomes Favorable Favorable Cholesterol Cholesterol Favorable->Cholesterol promotes Unfavorable Unfavorable DAF9 DAF-9 (CYP450) Unfavorable->DAF9 inhibits DAF12_inactive DAF-12 (Inactive) + DIN-1 Unfavorable->DAF12_inactive leads to Cholesterol->DAF9 DA Dafachronic Acids (e.g., Δ7-DA, Δ4-DA) DAF9->DA DAF12_active DAF-12 (Active) DA->DAF12_active binds & activates Reproductive_Development Reproductive Development DAF12_active->Reproductive_Development promotes Dauer_Formation Dauer Formation DAF12_inactive->Dauer_Formation promotes

DAF-12 Signaling Pathway in C. elegans.

Experimental Protocols

Gal4-Transactivation Assay

This assay is performed to quantify the ability of a compound to activate the DAF-12 receptor in a controlled in vitro setting.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Plasmid Transfection: Cells are co-transfected with three plasmids:

    • An expression vector for a chimeric protein consisting of the Gal4 DNA-binding domain fused to the DAF-12 ligand-binding domain (Gal4-DAF-12 LBD).

    • A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).

    • A control plasmid expressing β-galactosidase for normalization of transfection efficiency.

  • Ligand Treatment: After a post-transfection period, the cells are treated with a range of concentrations of the test compounds (dafachronic acid isomers).

  • Luciferase Assay: Following an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. β-galactosidase activity is also measured to normalize the luciferase readings.

  • Data Analysis: The normalized luciferase activity is plotted against the ligand concentration, and the EC50 value is determined by fitting the data to a dose-response curve.

Gal4_Transactivation_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis HEK293 HEK293 Cells Transfection Co-transfect Cells HEK293->Transfection Plasmids Transfection Plasmids: - Gal4-DAF-12 LBD - UAS-Luciferase - β-galactosidase Plasmids->Transfection Ligands Test Ligands (Dafachronic Acids) Treatment Treat with Ligands Ligands->Treatment Transfection->Treatment Lysis Cell Lysis Treatment->Lysis Measurement Measure Luciferase & β-galactosidase Activity Lysis->Measurement Normalization Normalize Luciferase with β-galactosidase Measurement->Normalization DoseResponse Generate Dose-Response Curve Normalization->DoseResponse EC50 Calculate EC50 DoseResponse->EC50

Experimental Workflow for Gal4-Transactivation Assay.

Dauer Rescue Assay

This in vivo assay evaluates the biological activity of a compound in the context of the whole organism.

Methodology:

  • Worm Strain: A C. elegans strain with a mutation in a gene required for dafachronic acid biosynthesis, such as daf-9(dh6), is used. These worms will constitutively enter the dauer stage under normal growth conditions.

  • Culture Conditions: Synchronized L1 larvae of the mutant strain are plated on nematode growth medium (NGM) agar (B569324) plates containing E. coli OP50 as a food source.

  • Ligand Application: The NGM plates are supplemented with a range of concentrations of the test compounds (dafachronic acid isomers).

  • Scoring: After a defined period of growth at a specific temperature (e.g., 25°C), the percentage of worms that have developed into reproductive adults (i.e., rescued from dauer arrest) is scored for each ligand concentration.

  • Data Analysis: The percentage of rescued worms is plotted against the ligand concentration to determine the effective concentration range for each compound.

Conclusion

The potency of dafachronic acids as ligands for the DAF-12 receptor is a critical factor in the regulation of C. elegans development. Experimental evidence from both in vitro and in vivo assays consistently demonstrates that (25S)-Δ7-dafachronic acid and (25S)-Δ4-dafachronic acid are the most potent activators of DAF-12. The structural features of these molecules, including the A/B-ring configuration and the stereochemistry at C-25, are key determinants of their high binding affinity and biological activity. Understanding these structure-activity relationships is crucial for researchers in the fields of developmental biology, aging, and drug development, particularly for the discovery of novel anthelmintic compounds that target this essential signaling pathway in parasitic nematodes.

References

Tracing the Metabolic Fate of Δ4-Dafachronoyl-CoA: A Comparative Guide to Isotopic Labeling Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of isotopic labeling strategies to elucidate the metabolic fate of Δ4-dafachronoyl-CoA, a key intermediate in the metabolism of dafachronic acids, which are steroid hormones that regulate development and lifespan in nematodes. While direct isotopic labeling studies on Δ4-dafachronoyl-CoA are not extensively documented, this guide draws upon established methodologies for analogous molecules, such as other acyl-CoAs and steroid derivatives, to provide a robust framework for experimental design and analysis.

Introduction to Δ4-Dafachronoyl-CoA and its Metabolic Significance

Dafachronic acids (DAs) are a class of steroid hormones that act as ligands for the DAF-12 nuclear hormone receptor. The Δ4-dafachronic acid (Δ4-DA) isomer is a potent activator of DAF-12.[1][2] The biosynthesis of Δ4-DA from cholesterol involves a series of enzymatic steps, and its subsequent metabolism is crucial for regulating its signaling activity. Understanding the metabolic fate of Δ4-dafachronoyl-CoA, a likely intermediate in the catabolism of Δ4-DA, is essential for a complete picture of this signaling pathway and for the development of therapeutic interventions targeting it.

Putative Metabolic Pathway of Δ4-Dafachronoyl-CoA

The metabolic fate of Δ4-dafachronoyl-CoA is hypothesized to proceed through the mitochondrial beta-oxidation pathway, which is responsible for the breakdown of fatty acyl-CoAs. Given that Δ4-dafachronoyl-CoA possesses an unsaturated bond in its side chain, its degradation would require the canonical beta-oxidation enzymes along with auxiliary enzymes to handle the double bond.

The proposed catabolic pathway involves the sequential removal of two-carbon units in the form of acetyl-CoA. This process would require the action of acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase.[3][4][5] Due to the presence of the double bond, enzymes such as enoyl-CoA isomerase or 2,4-dienoyl-CoA reductase would also be necessary.[3][4][6]

G cluster_0 Mitochondrial Matrix D4_Dafachronoyl_CoA Δ4-Dafachronoyl-CoA Enoyl_CoA_Isomerase Enoyl-CoA Isomerase / 2,4-Dienoyl-CoA Reductase D4_Dafachronoyl_CoA->Enoyl_CoA_Isomerase Auxiliary Enzyme Action Beta_Oxidation_Cycle_1 Beta-Oxidation (Cycle 1) Enoyl_CoA_Isomerase->Beta_Oxidation_Cycle_1 Modified Acyl-CoA Beta_Oxidation_Cycle_2 Beta-Oxidation (Cycle n) Beta_Oxidation_Cycle_1->Beta_Oxidation_Cycle_2 Chain-Shortened Acyl-CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation_Cycle_1->Acetyl_CoA releases Beta_Oxidation_Cycle_2->Acetyl_CoA releases Steroid_Nucleus_Metabolites Modified Steroid Nucleus Metabolites Beta_Oxidation_Cycle_2->Steroid_Nucleus_Metabolites results in TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Proposed metabolic pathway of Δ4-dafachronoyl-CoA via mitochondrial beta-oxidation.

Comparison of Isotopic Labeling Strategies

Isotopic labeling is a powerful technique to trace the metabolic fate of molecules in biological systems. The choice of isotope and labeling position is critical for a successful study.

IsotopeCommon PrecursorsAdvantagesDisadvantagesAnalytical Technique
¹³C [¹³C]Glucose, [¹³C]AcetateStable, non-radioactive. Provides detailed information on carbon skeleton rearrangement. Low natural abundance, minimizing background.Lower sensitivity compared to radiolabels. Can be costly.Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)
²H (D) Deuterated water (D₂O), Deuterated precursorsStable, non-radioactive. Can be used to probe specific reaction mechanisms (e.g., C-H bond cleavage). Relatively inexpensive.Potential for kinetic isotope effects that may alter metabolism. Can have higher background due to natural abundance.Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)
¹⁵N [¹⁵N]Amino acidsStable, non-radioactive. Useful for tracing nitrogen-containing metabolites.Not applicable to Δ4-dafachronoyl-CoA which lacks nitrogen.Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)
³H Tritiated water (³H₂O), Tritiated precursorsHigh sensitivity. Low background.Radioactive, requiring specialized handling and disposal. Does not provide structural information on metabolites.Scintillation counting, Autoradiography
¹⁴C [¹⁴C]Glucose, [¹⁴C]AcetateHigh sensitivity. Can be used for quantitative analysis.Radioactive, requiring specialized handling and disposal. Provides limited structural information.Scintillation counting, Autoradiography

Comparison of Analytical Techniques for Labeled Metabolite Detection

The choice of analytical technique is dictated by the research question, the chosen isotope, and the required sensitivity and structural information.

TechniquePrincipleInformation ProvidedSensitivityThroughput
Mass Spectrometry (MS) Measures mass-to-charge ratio of ions.Molecular weight of metabolites, isotopic enrichment, fragmentation patterns for structural elucidation.HighHigh
Nuclear Magnetic Resonance (NMR) Detects the magnetic properties of atomic nuclei.Detailed structural information, including the position of the isotopic label within the molecule.Lower than MSLow
Scintillation Counting Measures radioactive decay.Total radioactivity in a sample.Very HighHigh
Autoradiography Detects radioactive emissions on a photographic film or detector.Spatial distribution of radiolabeled compounds in tissues or gels.HighLow

Experimental Protocols

While a specific protocol for isotopic labeling of Δ4-dafachronoyl-CoA is not available, a general workflow can be adapted from established methods for dafachronic acid synthesis and metabolic studies.

Synthesis of Isotopically Labeled Δ4-Dafachronoyl-CoA

The synthesis of isotopically labeled Δ4-dafachronoyl-CoA would start with a commercially available labeled precursor, such as a deuterated or ¹³C-labeled sterol. The synthesis would then follow established chemical routes for the production of dafachronic acids. For example, a stereocontrolled synthesis approach could be employed to introduce the desired functional groups and stereochemistry.[7] The final step would involve the activation of the labeled Δ4-dafachronic acid to its CoA ester.

In Vitro / In Vivo Metabolism Study
  • Incubation: The isotopically labeled Δ4-dafachronoyl-CoA would be incubated with the biological system of interest (e.g., isolated mitochondria, cell cultures, or whole organisms like C. elegans).

  • Sample Collection: At various time points, samples would be collected and the metabolic reactions quenched, typically by flash-freezing in liquid nitrogen.

  • Metabolite Extraction: Metabolites, including the remaining labeled substrate and its downstream products, would be extracted using a suitable solvent system, often a two-phase extraction with a mixture of chloroform, methanol, and water.

  • Sample Preparation: The extracted metabolites would be derivatized if necessary to improve their chromatographic separation and detection by MS or NMR.

  • Analysis: The prepared samples would be analyzed by LC-MS or NMR to identify and quantify the labeled metabolites.

G Labeled_Precursor Isotopically Labeled Precursor Synthesis Chemical Synthesis of Labeled Δ4-DA Labeled_Precursor->Synthesis Activation Activation to Δ4-Dafachronoyl-CoA Synthesis->Activation Incubation Incubation with Biological System Activation->Incubation Extraction Metabolite Extraction Incubation->Extraction Analysis LC-MS or NMR Analysis Extraction->Analysis Data_Analysis Data Analysis and Metabolite Identification Analysis->Data_Analysis

Caption: General experimental workflow for tracing the metabolic fate of Δ4-dafachronoyl-CoA.

Alternative and Complementary Approaches

While isotopic labeling is a gold standard for metabolic tracing, other techniques can provide valuable complementary information.

  • Metabolomics: Untargeted or targeted analysis of the metabolome following administration of unlabeled Δ4-dafachronoyl-CoA can identify potential downstream metabolites by observing changes in their abundance.

  • Enzyme Assays: In vitro assays with purified candidate enzymes (e.g., acyl-CoA dehydrogenases) and Δ4-dafachronoyl-CoA can confirm their ability to metabolize the substrate.

  • Genetic Manipulation: Knockdown or knockout of genes encoding suspected metabolic enzymes in a model organism like C. elegans can reveal their role in the metabolism of Δ4-dafachronoyl-CoA by observing the accumulation of the substrate or the absence of its metabolites.

By combining these approaches with carefully designed isotopic labeling studies, researchers can gain a comprehensive understanding of the metabolic fate of Δ4-dafachronoyl-CoA and its role in regulating crucial biological processes.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Delta(4)-dafachronoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the proper disposal of Delta(4)-dafachronoyl-CoA, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a research chemical, this compound should be handled with care, assuming it is hazardous until comprehensive safety data becomes available.[1]

Immediate Safety and Handling Precautions

Before handling or disposing of this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[2] All procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2] Avoid all direct contact with the substance; do not ingest, inhale, or allow it to come into contact with eyes, skin, or clothing.[1]

Hazard Profile and Data

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table summarizes key information based on the closely related compound, Δ4-Dafachronic Acid, and general characteristics of steroidal compounds and CoA esters. Treat this compound as a potentially hazardous substance.

ParameterInformationSource / Reference
Chemical Name Delta(4)-dafachronoyl-coenzyme AMedChemExpress[3]
Molecular Formula C48H76N7O18P3SMedChemExpress[3]
Appearance Assumed to be a solidBased on Δ4-Dafachronic Acid[1]
Solubility Soluble in organic solvents like ethanol, DMSO, and dimethyl formamide.[1]Based on Δ4-Dafachronic Acid[1]
Primary Hazards Assumed to be harmful if swallowed or inhaled. Potential for skin and eye irritation.[1][4]General precaution for research chemicals[1]
Environmental Hazards Assumed to be toxic to aquatic life with long-lasting effects.[2]Extrapolated from similar steroidal compounds[2]
Storage Store at -20°C for long-term stability.Based on Δ4-Dafachronic Acid[1]

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the safe disposal of this compound waste, including solid material, solutions, and contaminated labware.

Waste Segregation and Collection

Proper segregation is the first critical step in safe disposal. Do not mix this compound waste with other waste streams unless compatibility has been confirmed.

  • Solid Waste:

    • Collect any solid this compound, such as unused or expired product, in a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid to prevent leaks or spills.[2]

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including experimental solutions and the initial rinsate from cleaning labware, in a separate, dedicated hazardous liquid waste container.[2][5]

    • The container should be robust, chemically resistant, and sealable.

    • If the solvent is flammable, store the waste container away from sources of ignition.[6]

  • Contaminated Labware and PPE:

    • Disposable items such as gloves, pipette tips, and paper towels that are lightly contaminated should be placed in a designated container for chemically contaminated solid waste.[7]

    • Reusable glassware and equipment must be decontaminated.

Decontamination of Labware
  • Initial Rinse: Perform a triple rinse of the contaminated labware with a suitable organic solvent in which this compound is soluble (e.g., ethanol).[2]

  • Collect Rinsate: The first rinsate is considered hazardous and must be collected in the designated hazardous liquid waste container.[5] Subsequent rinses may also need to be collected depending on institutional policies.

  • Final Wash: After decontamination, wash the labware with soap and water.

Labeling and Storage of Waste
  • Labeling: All hazardous waste containers must be clearly labeled with:

    • The words "Hazardous Waste".[2]

    • The full chemical name: "this compound Waste".[2]

    • The solvent(s) and approximate concentration of the waste.

    • The date when waste was first added to the container.

  • Storage: Store sealed waste containers in a designated, secure area, such as a satellite accumulation area, away from general laboratory traffic. Ensure secondary containment is used for all liquid waste containers to mitigate spills.[5]

Final Disposal
  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or equivalent authority.

  • Do Not Dispose via Standard Routes: Never dispose of this compound or its containers in the regular trash or down the sanitary sewer.[2][8] Improper disposal can pose a significant risk to the environment and public health.

Visual Guides and Workflows

Disposal Workflow for this compound

The following diagram outlines the decision-making process and procedural flow for the safe disposal of waste generated from working with this compound.

G start Waste Generation (Solid, Liquid, or Contaminated Material) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., unused powder) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid contaminated_items Contaminated Items (e.g., gloves, glassware) waste_type->contaminated_items Contaminated collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid decontaminate Decontaminate Reusable Items (Triple Rinse) contaminated_items->decontaminate dispose_disposables Dispose of Single-Use Items in Labeled Solid Waste Container contaminated_items->dispose_disposables store Store Sealed Waste Container in Secondary Containment collect_solid->store collect_liquid->store collect_rinsate Collect First Rinsate as Hazardous Liquid Waste decontaminate->collect_rinsate collect_rinsate->store dispose_disposables->store contact_ehs Contact EHS for Pickup and Final Disposal store->contact_ehs

Disposal Workflow for this compound Waste.
DAF-12 Signaling Pathway

Delta(4)-dafachronic acid, the parent compound of the CoA ester, is a ligand for the DAF-12 nuclear receptor in C. elegans, which regulates development and lifespan. Understanding this pathway provides context for the compound's biological significance.

G DAF9 DAF-9 (Cytochrome P450) DA Δ4-Dafachronic Acid (Ligand) DAF9->DA synthesizes DAF12 DAF-12 (Nuclear Receptor) DA->DAF12 binds to & activates Reproductive_Dev Reproductive Development & Normal Lifespan DAF12->Reproductive_Dev promotes Dauer_Formation Dauer Formation & Extended Lifespan DAF12->Dauer_Formation represses DIN1 DIN-1 (Co-repressor) DIN1->DAF12 represses in absence of ligand

Simplified DAF-12 signaling pathway in C. elegans.

References

Essential Safety and Operational Guide for Handling Delta(4)-dafachronoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Delta(4)-dafachronoyl-CoA. Adherence to these procedures is paramount for ensuring laboratory safety and maintaining experimental integrity. Given that this compound is a bioactive coenzyme A derivative, it should be handled with care as a potentially hazardous substance. All users must review any available Safety Data Sheet (SDS) from the supplier before commencing work. In the absence of a specific SDS, the following guidelines for handling potent chemical compounds should be strictly followed.

Core Safety and Personal Protective Equipment (PPE)

Minimizing exposure to this compound is crucial. The following personal protective equipment is mandatory when handling this compound, especially in its solid form or as a concentrated solution.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with powder-free nitrile gloves.[1][2]Provides a robust barrier against skin contact. Nitrile offers good chemical resistance. The outer glove should be removed after each handling procedure.[1]
Eye Protection Chemical splash goggles.[3][4]Protects against accidental splashes of the compound, especially when in solution. Standard safety glasses are insufficient.[5]
Body Protection A disposable, low-permeability, solid-front laboratory gown with long sleeves and tight-fitting cuffs.[1][2]Prevents contamination of personal clothing and skin. Gowns should be changed regularly or immediately if contaminated.[5]
Respiratory Protection An N95 or higher-rated respirator.[5]Required if there is a risk of aerosolization or when handling the solid compound outside of a certified chemical fume hood.[3]
Additional Protection Disposable head, hair, and shoe covers.[2][4][5]Prevents the spread of contamination. Two pairs of shoe covers may be necessary when entering and exiting the designated handling area.[5]

Operational Plan: From Receipt to Disposal

The following step-by-step guide outlines the safe handling workflow for this compound.

Receiving and Storage

Upon receipt, visually inspect the container for any signs of damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. The storage location must be clearly labeled and accessible only to authorized personnel.

Preparation and Handling

All handling of the solid compound or concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation of airborne particles or aerosols.[3] Use a disposable absorbent bench pad to contain any potential spills.

Weighing and Dilution

When weighing the solid compound, use a calibrated balance inside the fume hood. When preparing solutions, add the solvent to the compound slowly to avoid splashing.

Decontamination

All non-disposable equipment that has come into contact with this compound must be decontaminated. Consult available safety literature for appropriate decontamination procedures for similar compounds. Work surfaces within the fume hood should be wiped down with a suitable cleaning agent after each use.[3]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.[3]

  • Solid Waste: Contaminated PPE (gloves, gowns, etc.) and disposable labware should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated liquid media should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[3] These containers should be disposed of through a licensed waste contractor.[6] Do not dispose of down the sink.

Experimental Workflow

Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A Don Appropriate PPE (Double Gloves, Gown, Goggles, Respirator) B Prepare Fume Hood (Wipe down, use bench pad) A->B C Retrieve Compound from Storage B->C D Weigh Solid Compound C->D Transfer to Hood E Prepare Solution D->E F Perform Experiment E->F G Decontaminate Equipment and Work Surface F->G Experiment Complete H Segregate and Seal Solid & Liquid Waste G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: Workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.